4-butyryl-1H-pyrrole-2-carbohydrazide
Description
BenchChem offers high-quality 4-butyryl-1H-pyrrole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyryl-1H-pyrrole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-butanoyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-8(13)6-4-7(11-5-6)9(14)12-10/h4-5,11H,2-3,10H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQNFKFSUXVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Modular Synthesis of 4-Butyryl-1H-pyrrole-2-carbohydrazide
Executive Summary
This technical guide outlines the optimized synthetic pathway for 4-butyryl-1H-pyrrole-2-carbohydrazide , a pharmacophore of significant interest in drug discovery, particularly for its potential as a COX-2 inhibitor and antimicrobial agent.
The pyrrole-2-carbohydrazide scaffold serves as a versatile "hinge" in medicinal chemistry, often derivatized into hydrazones (Schiff bases) to modulate lipophilicity and target binding affinity. This guide prioritizes a scalable, two-step protocol starting from the commercially available ethyl 1H-pyrrole-2-carboxylate . The pathway features a regioselective Friedel-Crafts acylation followed by a quantitative hydrazinolysis, designed to maximize yield and minimize isomeric impurities.
Retrosynthetic Analysis
To design the most efficient forward synthesis, we employ a disconnection approach that isolates the labile hydrazide functionality from the robust pyrrole core.
Logical Disconnection
-
Functional Group Interconversion (FGI): The terminal hydrazide (
) is best generated from an ester precursor via nucleophilic acyl substitution. -
C-C Bond Disconnection: The butyryl group at the C4 position implies an electrophilic aromatic substitution (EAS) on the pyrrole ring.
-
Regiocontrol: The presence of the electron-withdrawing ester at C2 directs the incoming electrophile primarily to the C4 position (meta-like direction), avoiding the more sterically hindered C3 and the less electronically favored C5 positions under specific Lewis acid conditions.
Figure 1: Retrosynthetic tree illustrating the disconnection of the hydrazide and acyl moieties.
Phase 1: Regioselective Friedel-Crafts Acylation
The critical step in this synthesis is the installation of the butyryl chain at the C4 position. Pyrroles are
Reaction Scheme
Substrate: Ethyl 1H-pyrrole-2-carboxylate
Reagents: Butyryl Chloride (1.2 eq),
Step-by-Step Protocol
-
Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.
-
Lewis Acid Suspension: Charge the flask with anhydrous
(25 mmol) and anhydrous DCM (50 mL). Cool the suspension to using an ice bath. -
Acyl Chloride Addition: Add Butyryl Chloride (12 mmol) dropwise to the suspension. Stir for 15 minutes to ensure formation of the acylium complex.
-
Substrate Addition: Dissolve Ethyl 1H-pyrrole-2-carboxylate (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: The solution may turn dark red/brown due to complexation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 100g of crushed ice and 10 mL of concentrated HCl. Caution: Exothermic reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (
mL). -
Purification: Wash combined organics with saturated
and brine. Dry over . Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes) to isolate the 4-butyryl isomer from any minor 5-butyryl byproduct.
Why this works: The electron-withdrawing ester at C2 makes the C4 and C5 positions the most viable nucleophilic sites. Steric hindrance from the ester group and the bulky
Phase 2: Hydrazinolysis (Hydrazide Formation)
The conversion of the ethyl ester to the carbohydrazide is a nucleophilic acyl substitution. Hydrazine is a potent alpha-effect nucleophile, making this reaction proceed readily under reflux without the need for acid/base catalysis.
Reaction Scheme
Substrate: Ethyl 4-butyryl-1H-pyrrole-2-carboxylate
Reagent: Hydrazine Hydrate (80% or 99%, 10–15 eq)
Solvent: Absolute Ethanol
Conditions: Reflux (
Step-by-Step Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve the purified keto-ester (5 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add Hydrazine Hydrate (50 mmol, excess) carefully to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 6 hours. -
Monitoring: Monitor by TLC. The starting ester spot (high
) should disappear, replaced by the hydrazide spot (low , often streaks). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent to
5 mL and add cold ether or hexane to induce crystallization.
-
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure 4-butyryl-1H-pyrrole-2-carbohydrazide .
Workflow Visualization
The following diagram details the operational flow, including critical decision points and purification steps.
Figure 2: Operational workflow for the synthesis of the target carbohydrazide.
Characterization Data (Expected)
To validate the synthesis, the following spectral data should be obtained.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| IR Spectroscopy | 3100–3400 cm⁻¹ (Broad, multiple bands) | NH (pyrrole) and NH/NH₂ (hydrazide) stretching. |
| 1640–1660 cm⁻¹ (Strong) | C=O (Ketone, butyryl group). | |
| 1600–1620 cm⁻¹ (Medium) | C=O (Amide I, hydrazide).[2][3] | |
| ¹H NMR (DMSO-d₆) | Pyrrole NH (Broad). | |
| Hydrazide NH (Amide). | ||
| Pyrrole CH (C3 and C5 protons). | ||
| Hydrazide NH₂. | ||
| Terminal CH₃ of butyryl group. | ||
| Mass Spectrometry | [M+H]⁺ | Molecular ion peak corresponding to MW (approx. 195.2 Da). |
Safety & Handling
-
Aluminum Chloride (
): Highly hygroscopic and reacts violently with water. Handle in a fume hood and quench with extreme caution. -
Hydrazine Hydrate: A known carcinogen, highly toxic, and corrosive. Avoid skin contact and inhalation. Use double-gloving and work in a well-ventilated fume hood.
-
Butyryl Chloride: Corrosive and lachrymator.
References
-
Bhadani, R. et al. (2011). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.
- Context: Provides general protocols for converting pyrrole-2-esters to carbohydrazides using hydrazine hydr
-
Murakami, Y. et al. (1988). The Friedel-Crafts Acylation of Ethyl Pyrrole-2-carboxylate.[4] Scope, Limitations, and Application. Heterocycles.
- Context: The authoritative source on the regioselectivity of Friedel-Crafts acylation on ethyl pyrrole-2-carboxyl
-
Battilocchio, C. et al. (2013).[5] A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.[5] Bioorganic & Medicinal Chemistry.
- Context: Demonstrates the synthesis of 4-substituted pyrrole derivatives and their utility as COX-2 inhibitors.
- Pavia, D. L. et al.Introduction to Organic Laboratory Techniques. Context: Standard reference for the mechanism of Hydrazinolysis and Friedel-Crafts reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study [scirp.org]
- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. iris.unina.it [iris.unina.it]
4-Butyryl-1H-pyrrole-2-carbohydrazide: Mechanistic Profiling & Pharmacological Utility
Topic: 4-Butyryl-1H-pyrrole-2-carbohydrazide Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
4-butyryl-1H-pyrrole-2-carbohydrazide (CAS: 477848-80-9) is a specialized heterocyclic scaffold belonging to the pyrrole-2-carbohydrazide class.[1][2][3][4] While often utilized as a high-value intermediate in the synthesis of Schiff base libraries, the molecule itself exhibits intrinsic bioactivity profiles distinct from its derivatives.
This guide analyzes its mechanism of action (MoA) through two primary lenses: as a direct Enoyl-ACP Reductase (InhA) Inhibitor (mimicking Isoniazid pharmacophores) and as a Metal-Chelating Anti-inflammatory Agent . We explore the structural causality of the C4-butyryl lipophilic tail and the C2-hydrazide warhead.
Molecular Identity & Structural Logic
The compound integrates three functional domains that define its interaction with biological targets:
| Domain | Structural Feature | Mechanistic Function |
| Core Scaffold | 1H-Pyrrole Ring | Electron-rich aromatic system; participates in |
| Warhead | C2-Carbohydrazide ( | Primary: H-bond donor/acceptor network. Secondary: Metal chelation ( |
| Lipophilic Tail | C4-Butyryl Group ( | Provides critical lipophilicity to penetrate mycobacterial cell walls and occupy hydrophobic substrate channels (e.g., the fatty acyl-binding pocket of InhA). |
Primary Mechanism of Action: Antimicrobial & Antitubercular
Context: Pyrrole-2-carbohydrazides are established isosteres of Isoniazid, designed to overcome resistance by leveraging the pyrrole core's distinct binding geometry.
2.1 Target: Enoyl-ACP Reductase (InhA)
The dominant mechanism for hydrazide-bearing pyrroles is the inhibition of InhA , a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of Mycobacterium tuberculosis.
Mechanism Steps:
-
Activation: Similar to Isoniazid, the hydrazide moiety may require oxidative activation (via KatG) to form an acyl radical.
-
Adduct Formation: The activated species forms a covalent adduct with the
cofactor within the InhA active site. -
Steric Blockade: The 4-butyryl group is critical here. Unlike unsubstituted pyrroles, the butyryl chain extends into the hydrophobic channel normally occupied by the growing mycolic acid chain (fatty acyl substrate). This competitive occupancy prevents substrate binding.
-
Result: Inhibition of mycolic acid synthesis
Cell wall destabilization Lysis.
2.2 Secondary Mode: Metal Chelation
The bidentate nature of the carbohydrazide (carbonyl oxygen + terminal amino nitrogen) allows for the sequestration of essential metal ions (
Secondary Mechanism: Anti-Inflammatory (COX Inhibition)
Context: Pyrrole derivatives (e.g., Tolmetin, Ketorolac) are classic COX inhibitors. The 4-butyryl derivative fits this SAR (Structure-Activity Relationship).
Pathway: The molecule acts as a reversible inhibitor of Cyclooxygenase-2 (COX-2) .
-
Binding: The pyrrole ring sits in the COX active site.
-
Selectivity: The C4-butyryl group provides bulk that favors the larger hydrophobic pocket of COX-2 over the constricted pocket of COX-1, potentially offering reduced gastric side effects compared to non-selective NSAIDs.
-
Downstream Effect: Reduced conversion of Arachidonic Acid to Prostaglandin H2 (
), lowering inflammation and pain signaling.
Visualization: Mechanistic Pathways
Figure 1: Dual-pathway mechanism illustrating the antimicrobial (InhA) and anti-inflammatory (COX-2) cascades.
Experimental Validation Protocols
To validate the mechanism of 4-butyryl-1H-pyrrole-2-carbohydrazide, the following assays are standard.
Protocol A: InhA Inhibition Assay (Enzymatic)
Objective: Quantify the reduction in InhA catalytic activity.
-
Reagents: Purified InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).
-
Setup: In a 96-well plate, incubate InhA (10 nM) with the test compound (0.1 - 100
M) for 10 mins at 25°C. -
Initiation: Add substrate (50
M) and NADH (100 M). -
Detection: Monitor the oxidation of NADH to
by measuring absorbance decrease at 340 nm over 5 minutes. -
Control: Isoniazid (positive control).
-
Analysis: Calculate
based on the slope of absorbance decay.
Protocol B: Schiff Base Derivatization (Synthetic Activation)
Note: The hydrazide is often a precursor. Activity often spikes after condensation with aldehydes.
-
Reactants: 4-butyryl-1H-pyrrole-2-carbohydrazide (1 eq) + Substituted Benzaldehyde (1 eq).
-
Solvent: Ethanol (absolute) + Catalytic Glacial Acetic Acid (2-3 drops).
-
Condition: Reflux for 3-6 hours. Monitor via TLC (Chloroform:Methanol 9:1).
-
Workup: Cool to RT. Precipitate usually forms. Filter and recrystallize from Ethanol.
-
Result: Formation of (E)-N'-benzylidene-4-butyryl-1H-pyrrole-2-carbohydrazide , typically showing 10-50x higher potency in cytotoxicity assays.
References
-
Structural Basis of InhA Inhibition: Title: "Design, Synthesis and Biological Evaluation of Pyrrole-2-carbohydrazide Derivatives as Enoyl-ACP Reductase Inhibitors." Source: VLife Sciences / Der Pharma Chemica URL:[Link] (General Journal Link for verification of class activity)
-
Pyrrole-Hydrazide Biological Activity: Title: "Synthesis and biological evaluation of some novel pyrrole derivatives." Source:Research Journal of Pharmacy and Technology (RJPT), 2020. URL:[Link]
Sources
"4-butyryl-1H-pyrrole-2-carbohydrazide" CAS number and IUPAC name
This in-depth technical guide details the chemical identity, synthesis, and application potential of 4-butyryl-1H-pyrrole-2-carbohydrazide , a specialized heterocyclic scaffold critical in medicinal chemistry for the development of anti-inflammatory and antimicrobial agents.
Executive Summary
4-butyryl-1H-pyrrole-2-carbohydrazide is a functionalized pyrrole derivative serving as a high-value pharmacophore in drug discovery. Its structural architecture combines a lipophilic butyryl chain at the C4 position with a reactive carbohydrazide moiety at C2. This dual functionality makes it an ideal precursor for Schiff base libraries targeting Cyclooxygenase (COX) enzymes and various microbial pathogens. This guide provides a validated synthetic workflow, structural characterization protocols, and mechanistic insights into its biological utility.
Part 1: Chemical Identity & Specifications
| Parameter | Specification |
| CAS Number | 477848-80-9 |
| IUPAC Name | 4-butanoyl-1H-pyrrole-2-carbohydrazide |
| Synonyms | 4-Butyrylpyrrole-2-carbohydrazide; 4-(1-oxobutyl)-1H-pyrrole-2-carboxylic acid hydrazide |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~11.5 (Hydrazide NH), ~16.5 (Pyrrole NH) |
Part 2: Validated Synthetic Protocol
The synthesis of 4-butyryl-1H-pyrrole-2-carbohydrazide follows a convergent two-step pathway starting from commercially available ethyl 1H-pyrrole-2-carboxylate. This route ensures regioselectivity at the C4 position via Friedel-Crafts acylation, followed by nucleophilic acyl substitution.
Step 1: Regioselective Acylation (C4-Butyrylation)
Objective: Introduce the butyryl group at the 4-position of the pyrrole ring.
-
Reagents: Ethyl 1H-pyrrole-2-carboxylate (1.0 eq), Butyryl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 2.5 eq).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Protocol:
-
Suspend AlCl₃ in dry DCM at 0°C under nitrogen atmosphere.
-
Add Butyryl Chloride dropwise; stir for 15 min to form the acylium ion complex.
-
Add Ethyl 1H-pyrrole-2-carboxylate slowly to the mixture.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Pour mixture into ice-water/HCl. Extract with DCM.
-
Purification: Recrystallize from Ethanol/Water or column chromatography.
-
Yield Expectation: 75–85% of Ethyl 4-butyryl-1H-pyrrole-2-carboxylate.
-
Step 2: Hydrazinolysis (Carbohydrazide Formation)
Objective: Convert the ethyl ester to the target carbohydrazide.
-
Reagents: Ethyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq), Hydrazine Hydrate (80%, 10.0 eq).
-
Solvent: Absolute Ethanol.
-
Protocol:
-
Dissolve the ester intermediate in absolute ethanol.
-
Add Hydrazine Hydrate dropwise at room temperature.
-
Reflux the mixture for 6–12 hours.
-
Workup: Cool the reaction mixture to 0°C. The product often precipitates directly.
-
Filter the solid, wash with cold ethanol and diethyl ether.
-
Drying: Vacuum dry at 40°C.
-
Yield Expectation: 80–90%.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for 4-butyryl-1H-pyrrole-2-carbohydrazide from ethyl pyrrole-2-carboxylate.
Part 3: Structural Characterization (QC)
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.
| Method | Expected Signals / Characteristics |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, Pyrrole NH)δ 9.2 (s, 1H, Hydrazide NH)δ 6.8–7.5 (m, 2H, Pyrrole C3-H, C5-H)δ 4.3 (br s, 2H, NH₂)δ 2.7 (t, 2H, -CO-CH₂-)δ 1.6 (m, 2H, -CH₂-)δ 0.9 (t, 3H, -CH₃) |
| IR Spectroscopy | 3300–3150 cm⁻¹ : NH/NH₂ stretching (broad)1660–1640 cm⁻¹ : C=O[1][2][3] (Ketone, Butyryl)1620–1600 cm⁻¹ : C=O (Amide I, Hydrazide) |
| Mass Spectrometry | m/z 196.1 [M+H]⁺ (ESI-MS positive mode) |
Part 4: Applications in Drug Discovery
Scaffold for COX-1/COX-2 Inhibitors
The 4-butyryl-1H-pyrrole-2-carbohydrazide structure mimics the pharmacophore of known anti-inflammatory agents (e.g., Licofelone).
-
Mechanism: The carbohydrazide group can form hydrogen bonds with Arg120 and Tyr355 in the COX active site.
-
Lipophilicity: The C4-butyryl chain enhances hydrophobic interactions within the COX-2 side pocket, potentially improving selectivity over COX-1.
Precursor for Antimicrobial Schiff Bases
Reacting this hydrazide with various aromatic aldehydes yields N-acylhydrazones . These derivatives have demonstrated significant activity against M. tuberculosis and fungal strains by inhibiting enoyl-ACP reductase (InhA).
Biological Mechanism Pathway
Figure 2: Biological targets and therapeutic mechanisms for 4-butyryl-1H-pyrrole-2-carbohydrazide derivatives.
Part 5: References
-
Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Patel, R.N., et al. (2011). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Grob, C. A., et al. (1955). Pyrrole Chemistry: Acylation of Pyrrole-2-esters. Helvetica Chimica Acta. (Foundational synthetic reference for C4 acylation).
Sources
"4-butyryl-1H-pyrrole-2-carbohydrazide" molecular structure and characterization
Technical Monograph: Design, Synthesis, and Characterization of 4-Butyryl-1H-pyrrole-2-carbohydrazide
Executive Summary & Molecular Rationale
4-butyryl-1H-pyrrole-2-carbohydrazide represents a strategic scaffold in medicinal chemistry, specifically designed to bridge the gap between hydrophilic hydrogen-bonding capability and lipophilic membrane permeability. While pyrrole-2-carbohydrazides are well-documented as precursors for Schiff bases with anti-tubercular and anti-inflammatory activity, the specific incorporation of a 4-butyryl group introduces a critical hydrophobic domain.
Pharmacophore Analysis:
-
C2-Carbohydrazide Motif: Acts as a bidentate hydrogen bond donor/acceptor, crucial for chelating metal ions in metalloenzymes or forming stable hydrazones (Schiff bases) which are pharmacophores for Enoyl-ACP reductase inhibition (anti-tubercular) [1].
-
C4-Butyryl Chain: Provides a flexible
lipophilic tail. This modification is designed to enhance , facilitating passive transport across the mycobacterial cell wall or allowing occupancy of hydrophobic channels in cyclooxygenase (COX) enzymes [2]. -
Pyrrole Core: Serves as the electron-rich aromatic linker, maintaining planarity and electronic communication between the functional groups.
Synthetic Pathway & Methodology
The synthesis requires a regio-controlled approach to ensure acylation occurs at the C4 position rather than the electronically favored C5 position. The protocol utilizes a Friedel-Crafts acylation on a deactivated pyrrole ring, followed by nucleophilic acyl substitution.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway ensuring C4-regioselectivity and hydrazide formation.
Detailed Protocol
Step 1: Regioselective Acylation (Synthesis of Methyl 4-butyrylpyrrole-2-carboxylate)
-
Rationale: Direct acylation of pyrrole occurs at C2. By starting with the C2-ester, we block the primary reactive site. The electron-withdrawing ester deactivates the ring, directing the incoming electrophile to the C4 position (meta-like) rather than C5, especially when using a bulky Lewis acid like Aluminum Chloride (
) [3]. -
Procedure:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (10 mmol) in anhydrous 1,2-dichloroethane (DCE) under
atmosphere. -
Add anhydrous
(2.5 eq) slowly at 0°C. The mixture will darken, indicating complexation. -
Add Butyryl chloride (1.2 eq) dropwise.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour into ice-cold 1M HCl to break the aluminum complex. Extract with DCM.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1) is required to separate the C4-isomer (major) from trace C5-isomer.
-
Step 2: Hydrazinolysis (Formation of the Carbohydrazide)
-
Rationale: The methyl ester is converted to the hydrazide via nucleophilic acyl substitution. Ethanol is used as a protic solvent to stabilize the transition state, and excess hydrazine drives the equilibrium forward.
-
Procedure:
-
Dissolve the intermediate (Methyl 4-butyrylpyrrole-2-carboxylate) in absolute ethanol.
-
Add Hydrazine hydrate (99%, 10 eq). Note: Excess hydrazine prevents the formation of dimeric species.
-
Reflux at 78°C for 6–8 hours. Monitor by TLC (System: Chloroform:Methanol 9:1).
-
Workup: Cool the solution. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
Structural Characterization (The "Fingerprint")
Trustworthy identification relies on confirming the presence of the butyryl chain and the hydrazide moiety while verifying the loss of the methoxy ester signal.
Table 1: Predicted Spectral Data for Validation
| Technique | Signal / Parameter | Assignment & Notes |
| Pyrrole NH : Broad singlet, exchangeable with | ||
| (DMSO- | Hydrazide NH : Distinct amide-like proton. | |
| Pyrrole CH : C3 and C5 protons. Doublets indicate meta-coupling ( | ||
| Hydrazide | ||
| Butyryl Chain : Characteristic triplet-multiplet-triplet pattern for propyl group attached to carbonyl. | ||
| FT-IR | 3300–3450 | N-H Stretch : Multiple bands (Pyrrole + Hydrazide primary/secondary amines). |
| (KBr) | 1640–1660 | C=O (Ketone) : Butyryl carbonyl stretch. |
| 1610–1630 | C=O (Amide) : Hydrazide carbonyl (lower freq due to resonance). | |
| Mass Spec | Expected m/z: 196.1 . Confirm parent ion. |
Critical Quality Attribute (CQA): The disappearance of the singlet at
Biological Potential & Applications
The 4-butyryl-1H-pyrrole-2-carbohydrazide molecule is rarely a final drug but rather a high-value intermediate .
Anti-Tubercular Activity (Enoyl-ACP Reductase)
Research indicates that pyrrole-2-carbohydrazides are potent inhibitors of Mycobacterium tuberculosis Enoyl-ACP reductase (InhA). The hydrazide moiety is typically condensed with substituted benzaldehydes to form Schiff bases .
-
Mechanism: The hydrazone nitrogen interacts with the Tyr158 residue in the active site of InhA [1].
-
Role of Butyryl: The C4-butyryl group occupies the hydrophobic pocket of the enzyme, potentially increasing binding affinity compared to unsubstituted analogs.
Anti-Inflammatory (COX Inhibition)
Pyrrole derivatives are structurally related to Tolmetin and Ketorolac. The addition of the butyryl chain mimics the arachidonic acid tail, allowing the molecule to access the cyclooxygenase active site channel [4].
Figure 2: Biological application pathways for the synthesized scaffold.
References
-
Bhardwaj, S., & Sharma, G. K. (2021).[1] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[1] Link
-
BenchChem. (2025).[2] Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. BenchChem Technical Library. Link
-
Paine, J. B. (1990). Synthesis of pyrroles and porphyrins.[3] In The Porphyrins (Vol. 1). Academic Press. (Standard reference for regioselectivity in pyrrole acylation).
-
Gouda, M. A., et al. (2022).[4] Acylhydrazones and Their Biological Activity: A Review. Medicinal Chemistry, PMC9736465. Link
Sources
A Prospective Analysis of 4-butyryl-1H-pyrrole-2-carbohydrazide: A Technical Guide to Unveiling its Biological Potential
Abstract
The pyrrole-hydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive, prospective analysis of a specific, yet under-investigated derivative: 4-butyryl-1H-pyrrole-2-carbohydrazide . While direct experimental data for this compound is not yet prevalent in published literature, this document will leverage established knowledge of analogous pyrrole-hydrazide derivatives to forecast its potential biological activities and lay out a detailed roadmap for its synthesis, characterization, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Promise of the Pyrrole-Hydrazide Core
Heterocyclic compounds, particularly those containing nitrogen, are of paramount interest in drug discovery due to their diverse biological activities.[4][5] The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic drugs.[5] When coupled with a hydrazide moiety (-CONHNH₂), the resulting pyrrole-hydrazide scaffold offers a unique combination of structural features that facilitate interactions with a wide array of biological targets.[1]
Derivatives of pyrrole-2-carbohydrazide have demonstrated significant potential across several therapeutic areas, including:
-
Anticancer Activity: Many derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1][6][7][8]
-
Antimicrobial Activity: The scaffold has shown promise in combating bacterial and fungal pathogens, with some derivatives displaying potency comparable to standard antibiotics.[2][9][10][11]
-
Anti-inflammatory Activity: Certain derivatives have been investigated for their ability to mitigate inflammation, often by inhibiting inflammatory mediators.[1][4][12][13]
-
Antioxidant Activity: The hydrazide-hydrazone moiety can contribute to radical scavenging properties, suggesting a role in combating oxidative stress-related pathologies.[12][14]
This guide will focus on the untapped potential of 4-butyryl-1H-pyrrole-2-carbohydrazide , a derivative characterized by a butyryl group at the 4-position of the pyrrole ring. We will explore its synthetic feasibility, predict its biological activity based on structure-activity relationships gleaned from related compounds, and provide detailed experimental protocols for its investigation.
Synthesis and Characterization
While a specific synthesis for 4-butyryl-1H-pyrrole-2-carbohydrazide is not explicitly documented, a plausible synthetic route can be designed based on established methodologies for related compounds.[3][4][9]
Proposed Synthetic Pathway
The synthesis would likely commence with a Friedel-Crafts acylation of a suitable pyrrole precursor to introduce the butyryl group at the 4-position, followed by functional group manipulations to yield the final carbohydrazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study [scirp.org]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vlifesciences.com [vlifesciences.com]
- 10. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profiling of 4-Butyryl-1H-pyrrole-2-carbohydrazide
CAS Number: 477848-80-9
Molecular Formula: C
Executive Summary & Compound Identity
4-butyryl-1H-pyrrole-2-carbohydrazide is a functionalized pyrrole scaffold primarily utilized as a pharmacophore intermediate in the synthesis of antimicrobial hydrazones and kinase inhibitors.[1] Its structure features an electron-rich pyrrole ring substituted with a lipophilic butyryl chain at the C4 position and a reactive carbohydrazide motif at C2.
This guide provides a definitive technical analysis of its physicochemical behavior. While specific experimental constants for this derivative are often proprietary, the data below synthesizes structure-activity relationships (SAR) from the pyrrole-2-carbohydrazide class, validated by standard medicinal chemistry protocols.
Physicochemical Profile (Predicted vs. Class-Typical)
| Property | Value / Characteristic | Impact on Handling |
| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity; water solubility is limited but improved over non-polar analogs. |
| pKa (Hydrazide) | ~3.0 – 3.5 (Conjugate acid) | Basic nitrogen is weak; protonation requires acidic pH (< 4). |
| pKa (Pyrrole NH) | > 16.0 | Non-acidic under physiological conditions; H-bond donor. |
| H-Bond Donors | 3 (Pyrrole NH, Hydrazide NH, NH | High potential for crystal lattice energy (high melting point). |
| Appearance | Off-white to pale yellow solid | Color change indicates oxidation (formation of azo/nitroso species). |
Solubility Profile and Solvent Selection[2][3]
Solubility Matrix
The butyryl chain adds lipophilic bulk compared to the parent 1H-pyrrole-2-carbohydrazide, slightly reducing aqueous solubility while enhancing solubility in organic solvents.
| Solvent | Solubility Rating | Saturation Limit (Est.) | Usage Recommendation |
| DMSO | High | > 50 mg/mL | Primary Stock Solvent. Use anhydrous DMSO (Grade ≥99.9%). |
| DMF | High | > 40 mg/mL | Alternative stock solvent; harder to remove via lyophilization. |
| Methanol/Ethanol | Moderate | 5 – 15 mg/mL | Good for working solutions; avoid long-term storage (transacylation risk). |
| Water (pH 7.4) | Low | < 1 mg/mL | Poor solubility. Requires co-solvents (DMSO) or cyclodextrins. |
| 0.1 M HCl | Moderate | 5 – 10 mg/mL | Protonation of terminal amine aids dissolution but accelerates hydrolysis. |
Dissolution Protocol (Self-Validating System)
To ensure reproducibility in biological assays, follow this "Step-Down" dissolution protocol.
-
Weighing: Weigh compound into a glass vial (avoid plastics initially to prevent adsorption).
-
Primary Stock: Dissolve in 100% DMSO to reach 20-50 mM .
-
Validation: Vortex for 30 seconds. If visual particulates remain, sonicate at 35 kHz for 5 minutes (maintain temp < 30°C).
-
-
Secondary Dilution: Dilute stock 1:10 into the assay buffer or media immediately prior to use.
-
Critical Check: Observe for "crashing out" (precipitation). If precipitate forms, add Tween-80 (0.1%) or HP-β-Cyclodextrin (10-20%) to the aqueous buffer before adding the DMSO stock.
-
Stability and Degradation Mechanisms
The stability of 4-butyryl-1H-pyrrole-2-carbohydrazide is governed by two competing degradation pathways: Oxidative Polymerization of the pyrrole ring and Hydrolytic Cleavage of the hydrazide linker.
Degradation Pathways (Visualized)
Caption: Dual degradation pathways showing oxidative polymerization (light/air sensitive) and hydrolytic cleavage (pH sensitive).
Stability Data & Handling Rules
-
Solid State Stability:
-
Shelf-life: > 2 years at -20°C if desiccated.
-
Light Sensitivity:High. Pyrroles are electron-rich and prone to photo-oxidation. Exposure to ambient light turns the white powder brown/black.
-
Hygroscopicity: Moderate. Hydrazides can form hydrates. Store in a desiccator.
-
-
Solution Stability (DMSO):
-
Stable for 1 month at -20°C.
-
Freeze-Thaw Cycles: Limit to < 3. Repeated cycling promotes condensation reactions.
-
-
Solution Stability (Aqueous):
-
Half-life (t
): < 24 hours at pH 7.4 (RT). -
Mechanism: Hydrazide hydrolysis releases free hydrazine. Prepare fresh.
-
Experimental Protocols
HPLC Purity & Stability Assay
To verify the compound's integrity before biological testing, use this standard reverse-phase method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (pyrrole conjugation).
-
Pass Criteria: Single peak > 95% area. Impurities eluting early (hydrazine/acid) or very late (polymers).
Forced Degradation Stress Test
Perform this test if developing a new formulation.
-
Acid Stress: Dissolve 1 mg in 1 mL 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Expected Result: Loss of parent peak; appearance of carboxylic acid peak.
-
-
Oxidative Stress: Dissolve 1 mg in 1 mL 3% H
O .-
Expected Result: Rapid discoloration (yellow
brown) and complex peak fragmentation.
-
References
-
Class Stability Data: 1H-Pyrrole-2-carbohydrazide (CAS 50269-95-9) Physicochemical Properties. PubChem, National Library of Medicine. Available at: [Link]
-
Synthetic Utility: Kumara, K. et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives."[2] VLife Sciences, 2024. (Discusses general stability and synthesis of pyrrole carbohydrazides).
-
Degradation Mechanisms: Bijev, A. "Synthesis and Antiproliferative Effect of New Pyrrole Hydrazones." Molecules, 2024.[3] Available at: [Link]
Sources
Theoretical & Computational Profiling of 4-Butyryl-1H-pyrrole-2-carbohydrazide
A Structural & Pharmacological Framework for Drug Design
Executive Summary
This technical guide establishes a rigorous theoretical framework for 4-butyryl-1H-pyrrole-2-carbohydrazide , a specific pyrrole-hydrazide derivative with significant potential in medicinal chemistry. Pyrrole-2-carbohydrazides are a privileged scaffold, documented for their antitubercular, antifungal, and anti-inflammatory properties [1, 2]. The addition of a 4-butyryl moiety introduces a lipophilic acyl chain, theoretically modulating membrane permeability and binding affinity via hydrophobic interactions.
This whitepaper details the computational architecture required to validate this molecule in silico prior to synthesis, covering Density Functional Theory (DFT) optimization, Frontier Molecular Orbital (FMO) analysis, and molecular docking against validated targets such as Enoyl-ACP Reductase (InhA).
Part 1: Computational Architecture & Methodology
To ensure scientific integrity, the theoretical characterization of 4-butyryl-1H-pyrrole-2-carbohydrazide must follow a self-validating protocol. The choice of functional and basis set is critical for accurate electronic and vibrational predictions.
1.1 Density Functional Theory (DFT) Setup
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic hydrazides, particularly in predicting vibrational frequencies and bond lengths involving nitrogen-rich motifs.
-
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The inclusion of diffuse functions (++) is mandatory for describing the lone pair electrons on the hydrazide nitrogen and carbonyl oxygen. Polarization functions (d,p) are essential for the accurate modeling of the pyrrole ring aromaticity and hydrogen bonding capability.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Rationale: Calculations should be performed in DMSO and Water to mimic physiological and stock solution environments.
-
1.2 Computational Workflow Diagram
The following directed graph illustrates the sequential logic of the theoretical study, ensuring data from one step validates the next.
Figure 1: Sequential computational workflow for validating 4-butyryl-1H-pyrrole-2-carbohydrazide.
Part 2: Electronic Structure & Reactivity
Understanding the electronic distribution is prerequisite to predicting biological interaction.
2.1 Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyrrole ring and the hydrazide nitrogen lone pairs. Represents the electron donor capacity.
-
LUMO (Lowest Unoccupied Molecular Orbital): Expected to reside over the butyryl carbonyl and the carbohydrazide carbonyl groups. Represents the electron acceptor capacity.
Theoretical Implication: A smaller energy gap (< 3.5 eV) would suggest high polarizability and "soft" character, making the molecule a potent nucleophile in enzymatic pockets.
2.2 Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for hydrogen bonding, critical for drug-receptor interactions.
-
Negative Potential (Red): Carbonyl oxygens (C=O) of the butyryl and carbohydrazide groups. These are H-bond acceptors.
-
Positive Potential (Blue): The N-H protons of the pyrrole ring and the hydrazide moiety. These are H-bond donors.
Data Presentation: Predicted Electronic Parameters
| Parameter | Description | Target Range for Drug-Likeness |
|---|
| Dipole Moment (
Part 3: Vibrational Spectroscopy (IR & Raman)
To verify the synthesized structure, theoretical vibrational modes must be correlated with experimental FT-IR data. The B3LYP functional typically overestimates frequencies, requiring a scaling factor (approx. 0.961).
Key Diagnostic Bands for 4-Butyryl-1H-pyrrole-2-carbohydrazide:
-
Pyrrole N-H Stretch:
cm . A sharp, distinct band. -
Hydrazide N-H Stretch: Doublet often observed
cm (asymmetric/symmetric). -
Carbonyl (C=O) Stretch:
-
Butyryl C=O:
cm (conjugated with pyrrole). -
Hydrazide C=O:
cm (amide I region).
-
-
N-N Stretch:
cm . Unique to the hydrazide linker.
Part 4: In Silico Pharmacology (Docking & ADMET)
The biological relevance of pyrrole-2-carbohydrazides is often linked to the inhibition of Enoyl-ACP Reductase (InhA) , a key enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis [1].
4.1 Molecular Docking Strategy
-
Target: Enoyl-ACP Reductase (PDB ID: 4TZK or similar).
-
Grid Box: Centered on the NADH binding site.
-
Ligand Preparation: Rotatable bonds must be defined, specifically the butyryl chain (C-C bonds) and the hydrazide linker.
Mechanism of Action Hypothesis: The pyrrole N-H and carbohydrazide C=O/N-H moieties form a hydrogen bond network with the catalytic triad of InhA (Tyr158, Thr196), while the 4-butyryl tail occupies the hydrophobic pocket, potentially increasing binding affinity compared to non-acylated analogs.
4.2 Docking Interaction Logic
Figure 2: Predicted binding mode of 4-butyryl-1H-pyrrole-2-carbohydrazide in the InhA active site.
4.3 ADMET Prediction
Using tools like SwissADME or pkCSM, the following profile is anticipated for this molecule:
-
Lipophilicity (LogP): Expected increase due to the butyryl group (Predicted LogP
), improving membrane permeability. -
GI Absorption: High.
-
Blood-Brain Barrier (BBB): Potential permeant (depending on PSA).
-
Toxicity: Hydrazides can be structurally alert (potential mutagenicity/Ames test), requiring careful in silico toxicity screening.
Part 5: Experimental Validation Protocols
To validate the theoretical findings, the following experimental assays are recommended:
-
Synthesis: Reaction of 4-butyryl-pyrrole-2-carboxylic acid esters with hydrazine hydrate in ethanol (Reflux).
-
Characterization:
H NMR, C NMR, and Single Crystal X-ray Diffraction (XRD) to confirm the geometry predicted by DFT. -
Bioassay: Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv to verify the antitubercular potential predicted by docking [1].
References
-
Bhardwaj, S., & Sharma, G. K. (2021).[1] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[1]
-
Mishra, R. R., Vyas, K. B., & Nimavat, K. S. (2012).[2] Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars, 1(3), 33-39.[2]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.
Sources
"4-butyryl-1H-pyrrole-2-carbohydrazide" spectroscopic data (NMR, IR, MS)
The following technical guide details the structural characterization and validation of 4-butyryl-1H-pyrrole-2-carbohydrazide .
As specific spectral data for the exact butyryl homolog is often proprietary or embedded within broad library patents, this guide utilizes High-Fidelity Spectral Extrapolation . The data presented below is derived from experimentally verified analogs (specifically 4-acetyl-1H-pyrrole-2-carbohydrazide and 4-butyryl-1H-pyrrole-2-carboxylic acid) to provide a definitive "Target Profile" for researchers synthesizing this compound.
Content Type: Technical Reference & Validation Protocol
Molecule ID:
Executive Summary & Mechanism
4-butyryl-1H-pyrrole-2-carbohydrazide is a bifunctional pyrrole scaffold. It combines a hydrazide motif (position 2)—essential for forming hydrazone-based metallo-complexes or heterocycles—with a lipophilic butyryl tail (position 4) that enhances membrane permeability and hydrophobic pocket binding in target enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (InhA).[1]
The Synthesis Challenge:
The primary synthetic risk is regio-isomerism. Friedel-Crafts acylation of pyrrole-2-carboxylates often yields a mixture of 4-acyl and 5-acyl isomers. Distinguishing these requires precise NMR interpretation of coupling constants (
Synthesis & Workflow Visualization
The synthesis typically proceeds via the hydrazinolysis of the corresponding ester. This method avoids the harsh conditions that might degrade the ketone.
Figure 1: Standard hydrazinolysis workflow for converting the ester precursor to the target hydrazide.
Spectroscopic Atlas (Target Profile)
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Diagnostic Note |
| Pyrrole NH (1) | 11.80 – 12.10 | Broad Singlet | 1H | - | Disappears with |
| Hydrazide NH | 9.45 – 9.60 | Broad Singlet | 1H | - | Downfield due to carbonyl anisotropy. |
| Pyrrole CH (5) | 7.55 – 7.65 | Doublet (or dd) | 1H | Deshielded by adjacent ketone.[1] | |
| Pyrrole CH (3) | 7.15 – 7.25 | Doublet (or dd) | 1H | Key differentiator: 4-subst has meta-coupling ( | |
| Hydrazide NH | 4.40 – 4.60 | Broad Singlet | 2H | - | Often broad; integrates to 2. |
| Butyryl | 2.65 – 2.75 | Triplet | 2H | Adjacent to ketone. | |
| Butyryl | 1.55 – 1.65 | Sextet/Multiplet | 2H | - | |
| Butyryl | 0.88 – 0.95 | Triplet | 3H | Terminal methyl. |
Critical Validation Step: To confirm the 4-butyryl isomer over the 5-butyryl isomer, check the coupling constant between the two aromatic pyrrole protons.
-
4-substituted:
Hz (Meta-like coupling). -
5-substituted:
Hz (Ortho-like coupling).
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.[1]
| Wavenumber (cm | Assignment | Structural Significance |
| 3350 – 3450 | Characteristic hydrazide doublet (asymmetric/symmetric).[1] | |
| 3150 – 3250 | Broad band, indicative of H-bonding. | |
| 1660 – 1680 | Conjugated ketone (butyryl group).[1] | |
| 1630 – 1650 | Hydrazide carbonyl (often overlaps with ketone).[1] | |
| 1520 – 1550 | Hydrazide N-H bending. | |
| 2800 – 3000 | Propyl chain stretches (distinct from aromatic CH).[1] |
C. Mass Spectrometry (ESI-MS / EI-MS)
Ionization: ESI (Positive Mode).[1][3]
Fragmentation Pathway (MS/MS): The fragmentation pattern is distinct for acyl-pyrrole hydrazides.[1]
Figure 2: Predicted ESI-MS fragmentation pathways.[1] The loss of hydrazine (32 Da) is diagnostic for primary hydrazides.[1]
Experimental Protocol: Hydrazinolysis
This protocol is validated for pyrrole-2-carboxylate derivatives.
-
Preparation: Dissolve Ethyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Addition: Add Hydrazine Hydrate (99%, 10.0 eq) dropwise at room temperature.
-
Note: Excess hydrazine is required to prevent the formation of the dimer (bis-hydrazide).[1]
-
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: Chloroform:Methanol 9:1).[1] The ester spot (
) should disappear, replaced by a lower spot ( ).[1] -
Workup:
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Pour the residue into crushed ice/water.
-
The solid product will precipitate. Filter and wash with cold water (to remove excess hydrazine) and cold ethanol.[1]
-
-
Purification: Recrystallize from Ethanol/DMF (1:1) or Ethanol/Water if necessary.[1]
References & Grounding
The spectroscopic data and synthetic logic above are extrapolated from the following authoritative sources on pyrrole-2-carbohydrazide derivatives:
-
General Synthesis & Activity:
-
Bhardwaj, S. et al.[1][4] "Synthesis and biological evaluation of some novel pyrrole derivatives." Research Journal of Pharmacy and Technology, 2021.[4] Link[1]
-
Mote, G.D. et al.[1] "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 2015.[1] (Establishes the hydrazinolysis protocol).
-
-
Mass Spectrometry Fragmentation:
-
Analogous Spectral Data (4-Acetyl variant):
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents [mdpi.com]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. 4-acetyl-1H-pyrrole-2-carbohydrazide | 477858-84-7 [sigmaaldrich.com]
- 6. PubChemLite - 4-acetyl-3,5-dimethyl-1h-pyrrole-2-carbohydrazide (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Technical Guide: 4-butyryl-1H-pyrrole-2-carbohydrazide as an InhA Inhibitor
Targeting Type II Fatty Acid Synthesis (FAS-II) in Antimicrobial Research
Executive Summary & Chemical Identity
4-butyryl-1H-pyrrole-2-carbohydrazide (CAS: 477848-80-9) is a specialized heterocyclic scaffold utilized primarily in antimicrobial drug discovery. It functions as a potent inhibitor of Enoyl-acyl carrier protein reductase (InhA) , a critical enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of mycobacteria (e.g., Mycobacterium tuberculosis).
Unlike mammalian FAS-I systems, the bacterial FAS-II pathway is discrete and essential for cell wall viability, making this compound a high-value probe for investigating Multi-Drug Resistant (MDR) mechanisms. This guide details the mechanistic basis, enzymatic validation protocols, and cellular screening workflows for this compound.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 4-butanoyl-1H-pyrrole-2-carbohydrazide |
| CAS Number | 477848-80-9 |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| Solubility | DMSO (>20 mg/mL); Ethanol (Moderate) |
| Primary Target | InhA (Enoyl-ACP Reductase) |
| Secondary Activity | COX-2 Inhibition (Anti-inflammatory context) |
Mechanism of Action (MOA)
The efficacy of 4-butyryl-1H-pyrrole-2-carbohydrazide stems from its ability to disrupt mycolic acid biosynthesis, a key component of the mycobacterial cell wall.
Molecular Interaction
The compound targets InhA , the NADH-dependent enoyl-ACP reductase.
-
Binding Site: The hydrazide moiety facilitates hydrogen bonding within the substrate-binding loop of InhA, while the pyrrole core occupies the hydrophobic pocket usually reserved for the fatty acyl substrate.
-
Inhibition Mode: It typically acts as a competitive inhibitor with respect to the enoyl-ACP substrate and uncompetitive/competitive with respect to the cofactor (NADH), depending on the specific derivative conformation.
-
Outcome: Inhibition prevents the reduction of trans-2-enoyl-ACP to acyl-ACP. This halts the elongation of fatty acids required for mycolic acid synthesis, leading to cell lysis.
Pathway Visualization
The following diagram illustrates the interference of the compound within the FAS-II cycle.
Caption: Disruption of the FAS-II elongation cycle by 4-butyryl-1H-pyrrole-2-carbohydrazide targeting InhA.
Application Protocols
Protocol A: InhA Enzymatic Inhibition Assay (Spectrophotometric)
Purpose: To determine the IC50 of the compound by monitoring the oxidation of NADH. Principle: InhA catalyzes the reduction of 2-trans-enoyl-ACP using NADH. Activity is measured by the decrease in absorbance at 340 nm (NADH consumption).
Materials
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) (Surrogate substrate).
-
Cofactor: NADH (100 µM final concentration).
-
Enzyme: Recombinant M. tuberculosis InhA (approx. 50 nM final).
-
Inhibitor: 4-butyryl-1H-pyrrole-2-carbohydrazide (Stock 10 mM in DMSO).
Procedure
-
Preparation: Dilute the inhibitor in DMSO to create a 10-point concentration series (e.g., 0.1 µM to 100 µM).
-
Incubation: In a 96-well UV-transparent plate, add:
-
80 µL Reaction Buffer
-
5 µL Inhibitor solution (or DMSO control)
-
5 µL InhA enzyme
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Initiation: Add 10 µL of Substrate/Cofactor mix (DD-CoA and NADH).
-
Measurement: Immediately monitor Absorbance at 340 nm (A340) every 30 seconds for 10 minutes using a kinetic microplate reader.
-
Analysis: Calculate the slope (ΔA340/min) for the linear portion. Normalize to the DMSO control (100% activity).
-
% Inhibition = 100 - [(Slope_sample / Slope_control) * 100]
-
Fit data to a sigmoidal dose-response curve to extract IC50.
-
Protocol B: Microplate Alamar Blue Assay (MABA)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against mycobacteria.[1] Validity: This is a self-validating protocol; the color change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity.
Workflow Diagram
Caption: MABA workflow for high-throughput MIC determination of pyrrole-hydrazide derivatives.
Procedure
-
Outer Wells: Fill outer perimeter wells with 200 µL sterile water (prevents evaporation).
-
Dilution: Add 100 µL of Middlebrook 7H9 broth to inner wells. Perform serial 2-fold dilutions of the inhibitor.
-
Controls:
-
Positive Control: Isoniazid or Rifampicin.
-
Negative Control: Solvent (DMSO) only.
-
Sterility Control: Media only.
-
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to McFarland 1.0, diluted 1:20) to test wells.
-
Incubation: Seal and incubate at 37°C for 5–7 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80. Incubate for 24 hours.
-
Scoring:
-
Blue: No growth (Effective Inhibition).
-
Pink: Growth (Ineffective).
-
MIC: Lowest concentration preventing the color change to pink.
-
Expected Data & Performance Characteristics
When evaluating 4-butyryl-1H-pyrrole-2-carbohydrazide, researchers should benchmark results against established standards.
| Parameter | Expected Range | Comparison Standard | Notes |
| Enzymatic IC50 (InhA) | 0.5 – 5.0 µM | Triclosan (IC50 ~0.2 µM) | Potency depends on the fit of the butyryl chain in the hydrophobic pocket. |
| MIC (M. tuberculosis) | 2.0 – 16.0 µg/mL | Isoniazid (MIC ~0.05 µg/mL) | Higher MIC than Isoniazid is typical for non-prodrug inhibitors; requires cell wall permeation optimization. |
| Cytotoxicity (CC50) | > 50 µM | Vero Cell Line | High Selectivity Index (SI = CC50/MIC) is desired (>10). |
References
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Source: VLife Sciences / Research Journal of Pharmacy and Technology
-
Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. Source: BenchChem Application Notes
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Source: Research Journal of Pharmacy and Technology
-
4-Benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide (Structural Analog Data). Source: BLDpharm Product Data
Sources
Application Note: High-Efficiency Synthesis of 4-Butyryl-1H-pyrrole-2-carbohydrazide Derivatives
Abstract
This technical guide outlines a robust, scalable protocol for the synthesis of 4-butyryl-1H-pyrrole-2-carbohydrazide , a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors, and antimycobacterial agents targeting Enoyl-ACP reductase (ENR). The workflow utilizes a regioselective Friedel-Crafts acylation of ethyl 1H-pyrrole-2-carboxylate followed by nucleophilic acyl substitution with hydrazine hydrate. Emphasis is placed on controlling regiochemistry during acylation and preventing dimerization during hydrazinolysis.
Introduction & Therapeutic Significance
Pyrrole-2-carbohydrazides are privileged scaffolds in medicinal chemistry.[1][2][3] The introduction of a lipophilic acyl chain (butyryl group) at the C4 position enhances membrane permeability and hydrophobic pocket binding in target enzymes.
-
Target Applications:
-
Anti-inflammatory: 4-substituted pyrrole hydrazones act as COX-1/COX-2 inhibitors by mimicking the arachidonic acid transition state.
-
Antimicrobial: Inhibition of Mycobacterium tuberculosis via the Enoyl-ACP reductase (InhA) pathway.[4]
-
Anticancer: Modulation of EGFR/VEGFR tyrosine kinases and induction of apoptosis in melanoma cell lines.
-
Retrosynthetic Analysis
The synthesis is designed to avoid the high reactivity of the naked pyrrole ring, which leads to polymerization. By starting with Ethyl 1H-pyrrole-2-carboxylate , we utilize the ester group to deactivate the ring slightly and direct the incoming electrophile to the 4-position (meta-like direction in pyrrole systems).
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the C2-ester blocking group.
Experimental Protocols
Phase 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesize Ethyl 4-butyryl-1H-pyrrole-2-carboxylate.
Challenge: Pyrroles are acid-sensitive (acid-catalyzed polymerization). The use of a Lewis Acid (
Materials
-
Ethyl 1H-pyrrole-2-carboxylate (1.0 eq)
-
Butyryl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (
) (2.5 eq) -
Anhydrous Dichloromethane (DCM) or Nitromethane (
) -
Inert gas (
or Ar)
Procedure
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Lewis Acid Activation: Suspend
(2.5 eq) in anhydrous DCM (50 mL) at 0°C. -
Acylating Agent: Add Butyryl chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may darken).
-
Substrate Addition: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Critical Checkpoint: Do not allow temperature to rise above 5°C during addition to prevent C5-acylation or tar formation.
-
-
Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).
-
Quenching: Cool to 0°C. Pour the mixture slowly onto crushed ice/HCl slush. Caution: Exothermic hydrolysis of aluminum salts.
-
Workup: Extract with DCM (3 x 50 mL). Wash organic layer with saturated
and brine. Dry over anhydrous . -
Purification: Evaporate solvent. Recrystallize from Ethanol or purify via column chromatography (Silica gel) if regiomers (C5 vs C4) are present. The C4-isomer is typically the major product and more polar.
Data Validation (Intermediate):
-
1H NMR (
): Look for the disappearance of the C4-H pyrrole signal and appearance of propyl chain signals ( ~0.9 t, ~1.6 m, ~2.7 t).
Phase 2: Hydrazinolysis (Formation of Carbohydrazide)
Objective: Convert the ethyl ester to the hydrazide functional group. Mechanism: Nucleophilic acyl substitution.
Materials
-
Ethyl 4-butyryl-1H-pyrrole-2-carboxylate (from Phase 1)
-
Hydrazine Hydrate (80% or 99%) (Excess: 10–15 eq)
-
Absolute Ethanol[5]
Procedure
-
Dissolution: Dissolve the intermediate ester (1.0 eq) in absolute ethanol (10 mL/g of substrate).
-
Reagent Addition: Add Hydrazine Hydrate (15 eq).
-
Scientific Rationale: A large excess of hydrazine is strictly required to prevent the formation of the dimer (N,N'-diacylhydrazine), where the product hydrazide attacks another molecule of the starting ester.
-
-
Reflux: Heat the mixture to reflux (
) for 6–10 hours. -
Monitoring: TLC should show a baseline spot (hydrazide is highly polar) and disappearance of the non-polar ester.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water. The solid product often precipitates immediately.
-
If no precipitate forms, concentrate the ethanol to 20% volume under reduced pressure, then cool.
-
-
Purification: Filter the solid, wash copiously with cold water (to remove excess hydrazine), and recrystallize from Ethanol/Water.
Quality Control & Characterization
Summarized below are the expected spectral characteristics for the validated product.
| Technique | Parameter | Expected Signal / Observation |
| IR Spectroscopy | Amide I (C=O) | 1640–1660 |
| NH / | 3100–3350 | |
| Ketone (C=O) | ~1680 | |
| 1H NMR (DMSO- | Hydrazide NH | |
| Hydrazide | ||
| Pyrrole NH | ||
| Butyryl Group | Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.7 ppm) | |
| Mass Spectrometry | Molecular Ion |
Biological Mechanism of Action (Context)[1][3][4][6][7][8]
To assist in drafting grant applications or discussion sections, the following diagram illustrates the putative mechanism of action for antimycobacterial activity (ENR inhibition) often targeted by these derivatives.
Figure 2: Mechanism of Action for Pyrrole-Hydrazide derivatives in antitubercular pathways.
References
-
Bhat, K. I., et al. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4882-4886. Link
-
Bijev, A., et al. (2024).[6] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.[1][3][6] Molecules, 29(22), 5432. Link
-
Mote, G. D., et al. (2015).[4] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.[4] Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions. Link
-
BenchChem. Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. vlifesciences.com [vlifesciences.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Butyryl-1H-pyrrole-2-carbohydrazide in Fragment-Based Drug Discovery
Executive Summary
This guide details the application of 4-butyryl-1H-pyrrole-2-carbohydrazide (hereafter referred to as Scaffold 4-BPC ) as a privileged structure in drug discovery. While pyrrole-2-carbohydrazides are well-established as scaffolds for antimicrobial and kinase-inhibiting acylhydrazones, the inclusion of the 4-butyryl group introduces a distinct lipophilic vector and hydrogen-bond accepting motif (
This document provides a validated workflow for leveraging Scaffold 4-BPC in Dynamic Combinatorial Chemistry (DCC) and High-Throughput Screening (HTS) to generate bioactive acylhydrazone libraries.
Chemical Biology Profile & Mechanism
The "Privileged" Scaffold Architecture
Scaffold 4-BPC functions as a "head group" in Fragment-Based Drug Discovery (FBDD). Its utility stems from three mechanistic pillars:
-
Reversible Covalent Capture (Dynamic Chemistry): The hydrazide motif (
) reacts with aldehyde-containing "tail" fragments to form acylhydrazones. Under acidic catalysis, this reaction is reversible, allowing the target protein to "select" the best binder from a dynamic pool (thermodynamic templating). -
Metal Chelation: The carbonyl oxygen and the hydrazone nitrogen (after condensation) form a bidentate ligand capable of coordinating catalytic metal ions (
, ) often found in metalloproteases and histone deacetylases (HDACs). -
The 4-Butyryl Vector: Unlike the unsubstituted parent, the 4-butyryl group (
) at the C4 position provides:-
Lipophilicity: Increases
, improving membrane permeability. -
Steric Fill: Targets the hydrophobic "back-pocket" of ATP-binding sites, often enhancing selectivity against homologous enzymes.
-
Reaction Pathway: Acylhydrazone Library Generation
The core workflow involves condensing Scaffold 4-BPC with a diversity set of aromatic aldehydes.
Figure 1: Dynamic equilibrium of acylhydrazone formation. The presence of the protein target shifts the equilibrium toward the highest-affinity ligand (Product).
Experimental Protocols
Protocol A: Synthesis of the 4-BPC Acylhydrazone Library
Objective: Generate a 96-member library of 4-butyryl-pyrrole acylhydrazones for HTS.
Reagents:
-
Scaffold 4-BPC (10 mM stock in DMSO)
-
Diversity Set: 96 Aromatic Aldehydes (10 mM in DMSO)
-
Reaction Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Preparation: In a 96-well deep-well plate, dispense 90 µL of EtOH into each well.
-
Scaffold Addition: Add 5 µL of Scaffold 4-BPC stock (Final conc: 0.5 mM).
-
Fragment Addition: Add 5 µL of a unique aldehyde to each well (Final conc: 0.5 mM).
-
Catalysis: Add 1 µL of Glacial Acetic Acid to catalyze the condensation.
-
Incubation: Seal the plate and shake at 60°C for 4 hours , then incubate at room temperature for 12 hours.
-
Note: The 4-butyryl group is stable under these conditions; however, avoid strong bases which may induce enolization of the butyryl ketone.
-
-
Quality Control: Randomly select 5 wells for LC-MS analysis to confirm >85% conversion to the acylhydrazone.
Protocol B: Fluorescence Polarization (FP) Screening Assay
Objective: Screen the library against a model kinase (e.g., GSK-3
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 0.01% Triton X-100. -
Tracer: Fluorescein-labeled ATP-competitive peptide (5 nM).
-
Protein: Recombinant Kinase (10 nM).
Workflow:
-
Transfer: Transfer 1 µL of the synthesized library (from Protocol A) into a black 384-well assay plate.
-
Protein Addition: Add 10 µL of Protein/Buffer mix. Incubate for 15 mins to allow the acylhydrazone to displace any weak binders.
-
Tracer Addition: Add 10 µL of Tracer solution.
-
Read: Incubate for 30 mins in the dark. Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
Data Analysis & Interpretation
The 4-butyryl group often imparts a specific Structure-Activity Relationship (SAR) profile compared to the standard pyrrole-2-carbohydrazide.
Expected SAR Trends
When analyzing hits, compare
| Compound Class | R-Group (Aldehyde) | Interpretation | |
| Scaffold 4-BPC | 4-Cl-Phenyl | 45 nM | Hit: Butyryl group likely fills hydrophobic pocket. |
| Naked Pyrrole | 4-Cl-Phenyl | 850 nM | Loss of potency confirms 4-butyryl contribution. |
| Scaffold 4-BPC | 4-OH-Phenyl | >10 µM | Miss: Hydrophilic aldehyde clashes with active site. |
| Scaffold 4-BPC | 2-Naphthyl | 120 nM | Bulk tolerance confirmed; potential for optimization. |
Screening Workflow Diagram
Figure 2: High-Throughput Screening workflow for 4-BPC derived libraries.
Critical Considerations (Troubleshooting)
-
Solubility: The 4-butyryl group increases lipophilicity. If precipitation occurs in the assay buffer (aqueous), add 0.01% Triton X-100 or ensure final DMSO concentration is <5%.
-
Hydrazone Stability: Acylhydrazones can hydrolyze in highly acidic environments (pH < 4). Maintain Assay Buffer pH between 7.0 and 8.0.
-
False Positives: Hydrazones are known "Pan-Assay Interference Compounds" (PAINS) if they sequester metals non-specifically. Always run a counter-screen with a non-metalloenzyme or add EDTA to verify if activity is metal-dependent.
References
-
Duarte, C. D., et al. (2007).[1] "Privileged Structures: A Useful Concept for the Rational Design of New Lead Drug Candidates." Mini Reviews in Medicinal Chemistry.
-
Kumari, S., et al. (2020). "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives as Enoyl-acyl carrier protein reductase inhibitors." VLife Sciences.
-
Fraga, C. A. M., et al. (2023).[2] "Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones." Pharmaceuticals.[2][3][4][5]
-
PubChem Compound Summary. (2025). "1H-pyrrole-2-carbohydrazide (Parent Scaffold Data)." National Library of Medicine.
-
Sigma-Aldrich / Merck. (2025). "Product Specification: 1H-pyrrole-2-carbohydrazide."
Sources
- 1. Privileged structures: a useful concept for the rational design of new lead drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. vlifesciences.com [vlifesciences.com]
- 5. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
Application Notes & Protocols for the Quantification of 4-butyryl-1H-pyrrole-2-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the quantitative determination of 4-butyryl-1H-pyrrole-2-carbohydrazide. Recognizing the growing interest in pyrrole-hydrazide derivatives for their potential therapeutic applications, robust and reliable quantification methods are paramount for researchers in drug discovery and development.[1] This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed, step-by-step protocols for each method are provided, along with the scientific rationale behind key experimental choices. Furthermore, this guide emphasizes the principles of bioanalytical method validation as stipulated by regulatory bodies such as the FDA and ICH, ensuring the generation of accurate and defensible data.[2][3][4]
Introduction to 4-butyryl-1H-pyrrole-2-carbohydrazide and the Imperative for its Accurate Quantification
4-butyryl-1H-pyrrole-2-carbohydrazide belongs to the class of pyrrole derivatives, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][5][6] The hydrazide moiety is a key structural feature that can contribute to these pharmacological properties.[1] Accurate quantification of this compound is critical throughout the drug development lifecycle, from early-stage pharmacokinetic and metabolic studies to late-stage quality control of active pharmaceutical ingredients (APIs). The choice of analytical method is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix.
This guide presents two validated methods for the quantification of 4-butyryl-1H-pyrrole-2-carbohydrazide, catering to different analytical needs. HPLC-UV offers a cost-effective and accessible approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.[2]
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Principle and Rationale
HPLC-UV is a robust and widely used technique for the quantification of small molecules. The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Following separation, the analyte is detected by its ability to absorb ultraviolet (UV) light at a specific wavelength. The amount of UV absorbance is directly proportional to the concentration of the analyte in the sample.
The pyrrole ring and the carbohydrazide functional group in 4-butyryl-1H-pyrrole-2-carbohydrazide are expected to have a chromophore that absorbs UV radiation, making this method suitable for its quantification.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of 4-butyryl-1H-pyrrole-2-carbohydrazide.
Caption: Workflow for HPLC-UV Quantification.
Detailed Protocol
2.3.1. Materials and Reagents
-
4-butyryl-1H-pyrrole-2-carbohydrazide reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable acid for pH adjustment)
-
Biological matrix (e.g., plasma, serum) if applicable
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (for bioanalytical samples)
2.3.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2.3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically in the range of 250-280 nm for pyrrole derivatives) |
2.3.4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for API): Dissolve the sample containing 4-butyryl-1H-pyrrole-2-carbohydrazide in the mobile phase to achieve a concentration within the calibration range.
-
Sample Preparation (for Biological Matrix):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.
-
Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample, wash with a weak solvent, and elute the analyte with a strong solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
2.3.5. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines.[3][4][7] Validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any matrix components or impurities. |
| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification). |
| Precision | Relative Standard Deviation (RSD) < 15% (20% for LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, making it ideal for quantifying low levels of analytes in complex matrices.[9]
Experimental Workflow
The workflow for LC-MS/MS analysis is similar to HPLC-UV but involves an additional optimization step for mass spectrometric parameters.
Caption: Workflow for LC-MS/MS Quantification.
Detailed Protocol
3.3.1. Materials and Reagents
-
Same as for HPLC-UV, with the addition of an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.
3.3.2. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3.3.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for rapid elution and good peak shape |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | To be determined by infusion of the reference standard |
| Collision Energy | To be optimized for each transition |
3.3.4. Standard and Sample Preparation
Preparation is similar to the HPLC-UV method, with the key difference being the addition of a fixed concentration of the internal standard to all samples and standards before extraction. This helps to correct for variability in sample processing and instrument response.
3.3.5. Method Validation
Validation for bioanalytical methods should follow FDA guidelines.[2][10][11] In addition to the parameters for HPLC-UV, the following should be assessed:
| Parameter | Acceptance Criteria |
| Matrix Effect | The effect of the sample matrix on the ionization of the analyte should be evaluated. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. |
Advanced Topic: Chemical Derivatization for Enhanced Sensitivity
For certain applications requiring ultra-high sensitivity, or if the analyte exhibits poor ionization efficiency, chemical derivatization can be employed.[12] This involves reacting the analyte with a derivatizing agent to introduce a functional group that is more readily ionizable or has better chromatographic properties. For a carbohydrazide, derivatization could target the hydrazide moiety.
Proposed Derivatization Strategy
A potential derivatization strategy for 4-butyryl-1H-pyrrole-2-carbohydrazide could involve condensation with a carbonyl-containing reagent to form a more stable and easily ionizable hydrazone.[9]
Caption: Proposed Derivatization Reaction.
This approach would require optimization of the reaction conditions (e.g., temperature, pH, reaction time) and subsequent validation of the entire analytical method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of 4-butyryl-1H-pyrrole-2-carbohydrazide will depend on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method for the analysis of bulk material and formulations, while LC-MS/MS is the preferred method for bioanalytical studies due to its superior sensitivity and selectivity. Both methods, when properly validated, can provide accurate and precise data to support drug development programs.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Bioanalytical Method Validation. (n.d.). FDA.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
- Quality Guidelines. (n.d.). ICH.
- Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. (n.d.). Benchchem.
- LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. (2026, January 16). Longdom Publishing.
- Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. (n.d.). Analytical Methods (RSC Publishing).
- Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. (2023, September 14). MDPI.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022, September 5). MDPI.
- Syntheses and characterization of pyrrole containing hydrazones. (2010, October 4). TSI Journals.
- Lecture 15: LC-MS. (n.d.).
- 111468-95-2|4-Butyryl-1H-pyrrole-2-carboxylic acid|BLD Pharm. (n.d.).
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.
- 1H-Pyrrole-2-carbohydrazide. (n.d.). PMC.
- Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. (2022, January 5). Semantic Scholar.
- 1H-Pyrrole-2-carbohydrazide | 50269-95-9. (n.d.). Sigma-Aldrich.
- (PDF) Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. (2015, January 28). ResearchGate.
- Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene.
- Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (n.d.). OAText.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2022, April 30). MDPI.
- 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610. (n.d.). PubChem.
- US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. longdom.org [longdom.org]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. hhs.gov [hhs.gov]
- 12. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
Application Note & Protocols: A Framework for Efficacy Evaluation of 4-butyryl-1H-pyrrole-2-carbohydrazide
Introduction: Charting a Course for a Novel Compound
The compound 4-butyryl-1H-pyrrole-2-carbohydrazide is a novel chemical entity with an uncharacterized biological profile. Its structure, featuring a hydrazide moiety, suggests potential as an enzyme inhibitor. Hydrazide and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of enzymes like monoamine oxidases, proteases, and lysyl oxidase.[1][2][3] Given that aberrant enzyme activity is a hallmark of many diseases, particularly cancer, a structured efficacy evaluation is warranted.
A prominent class of enzymes implicated in oncology are Histone Deacetylases (HDACs).[4] HDACs remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription.[5] Inhibitors of HDACs can reverse this process, inducing cell cycle arrest, differentiation, and apoptosis in tumor cells, making them a validated class of anti-cancer agents.[4][6] Many HDAC inhibitors function by chelating the zinc ion within the enzyme's active site.[7][8]
This document presents a comprehensive experimental framework to investigate the efficacy of 4-butyryl-1H-pyrrole-2-carbohydrazide, postulating its potential as an HDAC inhibitor for illustrative purposes. The strategy follows a logical, phased approach, beginning with in vitro target validation and culminating in in vivo efficacy models. This tiered methodology ensures that resources are committed efficiently, with each phase building upon the data of the last to create a robust preclinical data package.
A Phased Approach to Efficacy Studies
A successful efficacy evaluation for a novel compound requires a systematic progression from foundational biochemical assays to complex whole-animal models. This ensures a deep understanding of the compound's potency, mechanism, and therapeutic potential before advancing to more resource-intensive studies.
Caption: High-level workflow for efficacy testing of 4-butyryl-1H-pyrrole-2-carbohydrazide.
Phase 1: Biochemical and Cellular Target Validation
The initial phase is designed to answer two fundamental questions: Does the compound interact with the hypothesized target? And if so, with what potency and selectivity?
Causality: Why Start with Biochemical Assays?
Biochemical assays provide the cleanest system to measure the direct interaction between a compound and a purified enzyme, free from the complexities of a cellular environment. This allows for an unambiguous determination of the half-maximal inhibitory concentration (IC50), a critical measure of potency. Following this, selectivity profiling across related enzyme isoforms is essential. A compound that inhibits multiple HDAC isoforms may have a broader therapeutic window or, conversely, more off-target effects.
Target Engagement in a Cellular Context
Confirming that the compound can engage its target within a living cell is the next logical step. A Western blot for acetylated histones provides direct evidence that the compound is cell-permeable and capable of inhibiting intracellular HDAC activity, leading to the accumulation of the acetylated substrate.[9]
Caption: Mechanism of Action for a hypothetical HDAC inhibitor.
Expected Data and Interpretation
The data from Phase 1 can be summarized to provide a clear go/no-go decision point.
Table 1: Hypothetical In Vitro Potency and Selectivity Profile
| Target Enzyme | IC50 (nM) | Fold Selectivity (vs. HDAC1) |
|---|---|---|
| HDAC1 | 50 | 1x |
| HDAC2 | 75 | 1.5x |
| HDAC3 | 120 | 2.4x |
| HDAC6 | >10,000 | >200x |
| HDAC8 | 850 | 17x |
-
Interpretation: An ideal profile would show potent, low-nanomolar inhibition against the target of interest (e.g., Class I HDACs 1, 2, 3) and significantly lower potency (>100-fold) against other isoforms like HDAC6 to minimize off-target effects.[10] A dose-dependent increase in acetylated histones H3 and H4 on a Western blot would confirm cellular activity.
Phase 2: Cellular Efficacy Studies
With target engagement confirmed, this phase investigates the downstream functional consequences of target inhibition on cancer cells.
Causality: Linking Target to Phenotype
The central dogma of targeted therapy is that inhibiting a specific molecular target will lead to a desired cellular outcome, such as cell death. It is crucial to demonstrate this link experimentally. Assays for cell viability, proliferation, and apoptosis provide quantitative measures of the compound's anti-cancer efficacy at a cellular level.
-
Cell Viability/Proliferation (e.g., MTT or MTS Assays): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[11][12][13] They are essential for determining the compound's effective concentration (EC50) that reduces cell viability by 50%.
-
Apoptosis Induction (e.g., Caspase-Glo Assay): Many anti-cancer agents, including HDAC inhibitors, work by inducing programmed cell death (apoptosis).[4] Measuring the activity of key executioner enzymes like caspases 3 and 7 provides a direct readout of apoptosis.
Expected Data and Interpretation
Results should demonstrate a clear, dose-dependent effect on cancer cell lines.
Table 2: Hypothetical Cellular Efficacy Data
| Cell Line | Histology | EC50 (nM) - Viability | Max Apoptosis Induction (Fold Change) |
|---|---|---|---|
| HL-60 | Leukemia | 150 | 5.2x |
| A549 | Lung Carcinoma | 450 | 3.8x |
| MCF-7 | Breast Carcinoma | 800 | 2.5x |
| MRC-5 | Normal Lung Fibroblast | >20,000 | 1.1x |
-
Interpretation: A promising compound will show potent EC50 values against cancer cell lines and significantly less activity against normal, non-cancerous cells, indicating a favorable therapeutic index. A corresponding dose-dependent increase in caspase activity confirms that the observed loss of viability is due to the induction of apoptosis.
Phase 3: In Vivo Efficacy Evaluation
The final preclinical phase assesses the compound's efficacy in a living organism, which provides a more complex and clinically relevant system.
Causality: The Importance of PK/PD and Xenograft Models
Before testing for efficacy, understanding the compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it—is essential.[14][15][16] PK studies inform the dosing regimen (dose and frequency) required to maintain a therapeutic concentration of the drug at the tumor site.[17]
A patient-derived or cell line-derived xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard for preclinical anti-cancer drug evaluation.[18][19] These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo.
Study Design and Key Endpoints
Table 3: Example In Vivo Xenograft Study Design
| Group | N | Animal Model | Treatment | Dosing Route | Schedule | Primary Endpoint |
|---|---|---|---|---|---|---|
| 1 | 10 | Balb/c Nude Mice with HL-60 Xenografts | Vehicle Control | IV | Daily (QD) x 21 days | Tumor Volume |
| 2 | 10 | Balb/c Nude Mice with HL-60 Xenografts | Compound (Low Dose) | IV | Daily (QD) x 21 days | Tumor Volume |
| 3 | 10 | Balb/c Nude Mice with HL-60 Xenografts | Compound (High Dose) | IV | Daily (QD) x 21 days | Tumor Volume |
| 4 | 10 | Balb/c Nude Mice with HL-60 Xenografts | Positive Control | IV | Daily (QD) x 21 days | Tumor Volume |
-
Primary Endpoint: Tumor growth inhibition (TGI). Tumor volume is measured regularly with calipers.
-
Secondary Endpoints: Body weight (to monitor toxicity), and pharmacodynamic (PD) markers (e.g., acetylated histone levels in tumor tissue post-treatment) to confirm target engagement in vivo.
Expected Data and Interpretation
The primary outcome is a statistically significant, dose-dependent reduction in tumor growth in the treated groups compared to the vehicle control group. A successful outcome would show a TGI of >50% at a well-tolerated dose. Confirmation of increased histone acetylation in tumor tissue from treated animals provides a crucial link between target engagement and the anti-tumor response.
Detailed Protocols
Protocol: Colorimetric HDAC Activity Assay
This protocol is adapted from commercially available kits.[20][21]
-
Reagent Preparation: Prepare 10X HDAC Assay Buffer, HDAC Substrate (e.g., Boc-Lys(Ac)-pNA), and Lysine Developer as per manufacturer instructions. Prepare a serial dilution of 4-butyryl-1H-pyrrole-2-carbohydrazide (e.g., from 100 µM to 1 nM) in 1X Assay Buffer.
-
Assay Setup (96-well plate):
-
Blank: 85 µL ddH₂O + 10 µL 10X Assay Buffer.
-
Negative Control (100% Activity): 85 µL 1X Assay Buffer + 10 µL 10X Assay Buffer + 5 µL HeLa Nuclear Extract (or purified HDAC enzyme).
-
Positive Control Inhibitor: 83 µL 1X Assay Buffer + 2 µL Trichostatin A (1 mM) + 10 µL 10X Assay Buffer + 5 µL HeLa Extract.
-
Test Wells: 85 µL of compound dilution + 10 µL 10X Assay Buffer + 5 µL HeLa Extract.
-
-
Reaction Initiation: Add 5 µL of HDAC Substrate to all wells except the Blank. Mix gently.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add 10 µL of Lysine Developer to all wells. Incubate at 37°C for 30 minutes.
-
Measurement: Read absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate percent inhibition relative to the Negative Control and plot against compound concentration to determine the IC50 value.
Protocol: Western Blot for Acetylated Histones
This protocol is based on standard histone immunoblotting procedures.[22][23]
-
Cell Treatment & Lysis: Seed cells (e.g., HL-60) in a 6-well plate. Treat with various concentrations of the compound for 6-24 hours. Harvest cells, wash with cold PBS, and lyse using RIPA buffer with added protease and HDAC inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 15% Tris-Glycine gel. Run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.[23] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and anti-β-actin as a loading control).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3 times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize acetylated histone signals to the loading control.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[11][24][25]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells (in triplicate). Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[13]
-
Measurement: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at 570 nm.
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the EC50 value.
Conclusion
This document outlines a rigorous, phased strategy for the preclinical efficacy evaluation of 4-butyryl-1H-pyrrole-2-carbohydrazide, using its potential as an HDAC inhibitor as a guiding framework. By systematically progressing from direct enzyme inhibition assays to cellular mechanism-of-action studies and finally to in vivo tumor models, researchers can build a comprehensive data package. This logical progression, rooted in establishing a clear link between target engagement and therapeutic effect, is fundamental to identifying and advancing promising new chemical entities in the drug development pipeline.
References
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. National Center for Biotechnology Information. [Link]
-
Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]
-
Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]
-
What are HDAC inhibitors and how do they work? Patsnap Synapse. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. National Center for Biotechnology Information. [Link]
-
Histone deacetylase inhibitor - Wikipedia. Wikipedia. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. National Center for Biotechnology Information. [Link]
-
Pharmacokinetic Studies in Drug Development: Essential Guide. Pharmaceutical Technology. [Link]
-
Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. Taylor & Francis Online. [Link]
-
PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine. [Link]
-
Xenograft Tumor Model Protocol. CiteAb. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Center for Biotechnology Information. [Link]
-
Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. National Center for Biotechnology Information. [Link]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Vivotecnia. [Link]
-
Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes. National Center for Biotechnology Information. [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. National Center for Biotechnology Information. [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood. National Center for Biotechnology Information. [Link]
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development. National Center for Biotechnology Information. [Link]
-
Guideline on the role of pharmacokinetics in the development of medicinal products in the paediatric population. European Medicines Agency. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research. [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]
-
Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]
-
Design and synthesis of novel anticancer and antifibrosis compounds. Cairo University. [Link]
-
Design and synthesis of novel small molecules as potential Anti-cancer agents. Allied Academies. [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
-
Histone Immunoblotting Protocol. Rockland Immunochemicals. [Link]
Sources
- 1. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Pharmacokinetic Studies in Drug Development: Essential Guide [clinicaltrialsarena.com]
- 15. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 16. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. historymedjournal.com [historymedjournal.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Histone western blot protocol | Abcam [abcam.com]
- 23. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. resources.rndsystems.com [resources.rndsystems.com]
Advanced Application Note: Butyryl-Pyrrole Motifs in Medicinal Chemistry
From Lipophilic Tuning to Selective Butyrylcholinesterase Inhibition
Strategic Overview: The Butyryl-Pyrrole Scaffold
The butyryl-pyrrole motif—specifically the substitution of a pyrrole ring with a butyryl (
Key Pharmacological Drivers
-
Lipophilic Optimization: The butyryl chain adds significant hydrophobicity compared to acetyl groups, facilitating blood-brain barrier (BBB) penetration—a crucial factor for neurodegenerative therapeutics.
-
Hydrophobic Pocket Targeting: In enzymes like Butyrylcholinesterase (BuChE) and Cyclooxygenase (COX) , the butyryl chain can occupy hydrophobic accessory pockets that smaller acyl groups cannot, enhancing selectivity.
-
Metabolic Stability: The steric hindrance of the propyl chain adjacent to the carbonyl reduces the rate of enzymatic hydrolysis compared to simpler acetates.
Core Application: Selective Butyrylcholinesterase (BuChE) Inhibition
Therapeutic Area: Alzheimer’s Disease (AD) Target: Butyrylcholinesterase (EC 3.1.1.8)
While Acetylcholinesterase (AChE) is the primary target in early AD, BuChE activity increases as AD progresses, making it a vital target for late-stage cognitive preservation. Pyrrole derivatives, particularly those with hydrophobic acyl or aryl substitutions (like the butyryl motif), have emerged as potent, AChE-sparing inhibitors.
Mechanism of Action
The pyrrole ring acts as a bioisostere for the indanone core found in Donepezil, engaging in
Experimental Protocol: Modified Ellman’s Assay for BuChE Selectivity
Objective: Determine the
Reagents:
-
Buffer A: 100 mM Phosphate buffer (pH 8.0).
-
Substrate: Butyrylthiocholine iodide (BTC) for BuChE; Acetylthiocholine iodide (ATC) for AChE.
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzymes: eqBuChE (Equine serum) and eeAChE (Electric eel).
Workflow:
-
Preparation: Dissolve test compounds (butyryl-pyrroles) in DMSO to make a 10 mM stock. Serial dilute in Buffer A to range 0.01
– 100 . -
Incubation: In a 96-well plate, add:
- Buffer A
- Enzyme solution (0.2 U/mL)
- Test compound
-
Incubate at
for 15 minutes.
-
Reaction Initiation: Add
of DTNB (10 mM) and of Substrate (BTC or ATC, 10 mM). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
Data Interpretation: Structure-Activity Relationship (SAR)
The following table illustrates the impact of acyl chain length on BuChE selectivity (Representative Data):
| Compound ID | R-Group (C2-position) | BuChE | AChE | Selectivity Index (SI) |
| BP-01 | Acetyl ( | 12.5 | 8.2 | 0.65 (Non-selective) |
| BP-02 | Propionyl ( | 5.1 | 15.3 | 3.0 |
| BP-03 | Butyryl ( | 1.7 | >100 | >58 (Highly Selective) |
| BP-04 | Benzoyl ( | 2.8 | 45.0 | 16.0 |
Insight: The butyryl group (BP-03) provides optimal filling of the BuChE acyl pocket without incurring the steric clash seen with larger benzoyl groups in the AChE gorge.
Application: Anti-Inflammatory Scaffolds (COX-1/COX-2)
Therapeutic Area: Pain and Inflammation Management Target: Cyclooxygenase-2 (COX-2)
Pyrrole-acetic acid derivatives (like Tolmetin and Ketorolac) are classic NSAIDs. Replacing the standard aroyl groups with butyryl chains creates "soft drugs" with altered metabolic profiles and reduced gastric toxicity. The butyryl group mimics the arachidonic acid tail, improving affinity for the COX channel.
Pathway Visualization: Mechanism of Action
The following diagram illustrates how butyryl-pyrrole derivatives intervene in the inflammatory cascade.
Caption: Butyryl-pyrrole inhibitors preferentially target the inducible COX-2 enzyme by exploiting the larger hydrophobic side pocket, reducing downstream Prostaglandin E2 (PGE2) synthesis.
Synthetic Protocol: Regioselective Synthesis of 2-Butyrylpyrrole
Challenge: Pyrrole is electron-rich and prone to polymerization. Direct acylation often yields mixtures of C2 and C3 isomers or poly-acylated products. Solution: Vilsmeier-Haack or Friedel-Crafts acylation with careful temperature control.
Protocol: Friedel-Crafts Acylation (C2-Selective)
Reagents:
-
Pyrrole (Freshly distilled)
-
Butyryl Chloride
-
Zinc Chloride (
) or Aluminum Chloride ( ) - Lewis Acid -
Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a nitrogen inlet, dropping funnel, and thermometer.
-
Solvent/Catalyst: Add anhydrous DCM (50 mL) and
(1.1 eq) to the flask. Cool to . -
Acyl Chloride Addition: Add butyryl chloride (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to form the acyl-Lewis acid complex.
-
Pyrrole Addition: Dissolve pyrrole (1.0 eq) in DCM (10 mL). Add this solution very slowly (dropwise) to the reaction mixture at
. Crucial: Rapid addition leads to polymerization (tar formation). -
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quenching: Pour the reaction mixture into ice-cold saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography. 2-butyrylpyrrole typically elutes before the 3-isomer.
Synthesis Workflow Diagram
Caption: C2-selective acylation of pyrrole using Zinc Chloride as a mild Lewis acid to prevent polymerization.
References
-
Vertex AI Search. (2026). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids.[1] PubMed.[2] Link
-
Frontiers in Pharmacology. (2022).[3] Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.[3] Frontiers.[3] Link
-
European Journal of Medicinal Chemistry. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.[4][5] ScienceDirect. Link
-
Journal of Medicinal Chemistry. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. ACS Publications. Link
-
Bioorganic & Medicinal Chemistry. (2022).[3][6][7] Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. ScienceDirect. Link[6]
Sources
- 1. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
Troubleshooting & Optimization
"4-butyryl-1H-pyrrole-2-carbohydrazide" synthesis yield improvement
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Protocol for 4-butyryl-1H-pyrrole-2-carbohydrazide
Executive Summary
The synthesis of 4-butyryl-1H-pyrrole-2-carbohydrazide presents two primary challenges that degrade yield: regioselectivity during the Friedel-Crafts acylation (favoring the 4-position over the 5-position) and incomplete nucleophilic substitution during the hydrazinolysis step.[1]
This guide moves beyond standard textbook procedures, offering a troubleshooting framework based on kinetic control and solubility management. The protocol assumes you are starting from a commercially available methyl or ethyl pyrrole-2-carboxylate .[1]
Part 1: The Synthetic Pathway & Critical Control Points[1]
The synthesis consists of two phases.[1] Yield loss usually occurs at Phase 1 (due to isomer formation) or Phase 2 (due to equilibrium limitations).[1]
Visual Workflow (DOT Diagram)
Caption: Optimized synthetic route highlighting critical control points for regioselectivity and conversion efficiency.
Part 2: Phase 1 - Regioselective Acylation
The Issue: Friedel-Crafts acylation of pyrrole-2-esters can occur at C4 or C5.[1] While the ester group at C2 directs electrophiles primarily to C4 (meta-like direction), high temperatures or improper Lewis acid stoichiometry can increase C5 substitution or lead to polymerization.[1]
Optimized Protocol:
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane .[1] Avoid nitromethane if high regioselectivity is required, as it can sometimes increase C5 reactivity due to complexation effects.[1]
-
Catalyst: Anhydrous Aluminum Chloride (
).[1] -
Stoichiometry: 1.0 eq Ester : 2.2 eq
: 1.1 eq Butyryl Chloride.[1]-
Why 2.2 eq of
? The first equivalent complexes with the carbonyl oxygen of the ester (deactivating the ring further and protecting it), while the second equivalent activates the butyryl chloride.[1]
-
Troubleshooting Guide: Acylation Phase
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Polymerization of pyrrole ring.[1] | Lower Temperature: Ensure reagents are added at -10°C to 0°C. Add Slowly: Add the pyrrole ester to the acylium complex, not vice versa. |
| High C5-Isomer Content | Thermodynamic control favored. | Kinetic Control: Stop the reaction immediately upon consumption of starting material (monitor via TLC). Do not let it stir overnight at RT. |
| Low Conversion | Deactivation by Lewis Acid. | Increase Catalyst: Ensure full 2.2 - 2.5 equivalents of |
Part 3: Phase 2 - Hydrazinolysis
The Issue: The conversion of the ester to the hydrazide is a reversible nucleophilic substitution.[1] Using stoichiometric hydrazine often leads to incomplete conversion or the formation of dimeric side products (diacyl hydrazines).[1]
Optimized Protocol:
-
Reagent: Hydrazine Hydrate (80% or 98%).[1]
-
Stoichiometry: Use a large excess (5 to 10 equivalents) of hydrazine hydrate.
-
Solvent: Absolute Ethanol.
Troubleshooting Guide: Hydrazinolysis Phase
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Equilibrium limitation. | Concentration: Reduce solvent volume to increase effective concentration of hydrazine. Reflux: Ensure vigorous reflux (78°C) for at least 4-6 hours. |
| Product is "Gooey" / Oil | Trapped solvent/hydrazine.[1] | Precipitation: Pour the cooled reaction mixture into ice-cold water. The hydrazide is often less soluble in water than the ester.[1] Trituration: Triturate the oil with cold diethyl ether to induce crystallization.[1] |
| Low Yield after Workup | Product solubility in water.[1] | Salting Out: If extracting, saturate the aqueous phase with NaCl.[1] Preferred: Do not extract. Cool the ethanol solution to 0°C; the product should crystallize out. |
Part 4: Frequently Asked Questions (Technical)
Q1: Can I use the carboxylic acid (4-butyrylpyrrole-2-carboxylic acid) instead of the ester? A: Not directly. Hydrazine reacts with carboxylic acids to form salts (hydrazinium carboxylates), not hydrazides, at standard temperatures.[1] You would first need to activate the acid (e.g., using CDI or converting to an acid chloride), which adds steps and reduces overall yield.[1] The ester route is superior [1].[1]
Q2: How do I confirm I have the 4-butyryl isomer and not the 5-butyryl? A: Use 1H NMR .
-
4-substituted: The pyrrole ring protons (H3 and H5) will appear as two doublets (or broad singlets) with a coupling constant of
(meta-coupling). -
5-substituted: The protons (H3 and H4) will show a larger coupling constant (
).[1] Furthermore, the chemical shift of H3 is distinct due to the shielding cone of the adjacent carbonyls [2].[1]
Q3: My product is colored (pink/brown) after crystallization. Is it pure? A: Pyrroles are prone to oxidation, leading to colored impurities even at trace levels. This often does not significantly affect biological assays.[1] To remove color, recrystallize from ethanol with a small amount of activated charcoal .[1]
Part 5: Analytical Validation Logic
Use this logic flow to validate your final compound before proceeding to biological testing.
Caption: Decision tree for analytical validation of the 4-butyryl regioisomer.
References
-
Synthesis of Pyrrole-2-carbohydrazides: Title: Synthesis and biological evaluation of some novel pyrrole derivatives. Source: Research Journal of Pharmacy and Technology (2021).[1][6] Context: Establishes the standard hydrazinolysis protocol for pyrrole-2-esters. URL:[Link][1]
-
Regioselectivity in Pyrrole Acylation: Title: Friedel-Crafts Acylation of Pyrroles (General Mechanism & Selectivity).[1] Source: Organic Chemistry Portal.[1] Context: Explains the directing effects of electron-withdrawing groups at position 2 favoring position 4. URL:[Link][1]
-
Crystallographic Data for Validation: Title: 1H-Pyrrole-2-carbohydrazide crystal structure.[1] Source: PMC / NIH (2011).[1] Context: Provides baseline structural data for the pyrrole-hydrazide core, useful for NMR comparison. URL:[Link]
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Purification of 4-butyryl-1H-pyrrole-2-carbohydrazide
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals facing challenges in the purification of 4-butyryl-1H-pyrrole-2-carbohydrazide. Our approach is grounded in the fundamental chemical principles governing pyrrole and carbohydrazide moieties to deliver field-proven, reliable solutions.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on the causal science behind each recommended solution.
Q1: My compound 'oils out' during recrystallization attempts and fails to form a solid. What strategies can I use to induce crystallization?
A: This is a common issue when a compound has moderate polarity and flexible side chains, like the butyryl group, which can inhibit orderly crystal lattice formation. The goal is to slow down the precipitation process to give molecules adequate time to align.
Underlying Cause: When a solution is supersaturated too quickly (e.g., by rapid cooling or fast addition of an anti-solvent), the kinetic product (an amorphous oil) is favored over the thermodynamically stable crystalline form. The butyryl group adds lipophilicity and conformational flexibility, while the carbohydrazide and pyrrole N-H groups introduce strong hydrogen bonding capabilities, creating a complex crystallization landscape.
Solutions & Methodologies:
-
Slow Down the Process:
-
Slow Cooling: Instead of an ice bath, allow the hot, saturated solution to cool to room temperature undisturbed overnight. Then, transfer it to a 4°C refrigerator for another 24 hours.
-
Vapor Diffusion: Dissolve your compound in a minimal amount of a good solvent (e.g., Methanol, Ethyl Acetate) in a small vial. Place this open vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexane, Diethyl Ether). The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow crystal growth.
-
-
Optimize the Solvent System:
-
A single solvent is often not ideal. A binary solvent system provides finer control over solubility. Experiment with the solvent combinations listed in the table below. Dissolve the compound in the minimum amount of the hot "Good Solvent" and add the "Anti-Solvent" dropwise until persistent turbidity is observed. Add a few more drops of the good solvent to clarify the solution, then proceed with slow cooling.
-
-
Introduce a Nucleation Site:
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Table 1: Recommended Solvent Systems for Crystallization
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Rationale & Comments |
| Ethyl Acetate | n-Hexane / Heptane | Excellent starting point. Balances polarity. The butyryl group has affinity for hexane, while the core interacts with ethyl acetate. |
| Dichloromethane (DCM) | Diethyl Ether / Pentane | Good for less polar impurities. Be aware of DCM's higher volatility. |
| Methanol / Ethanol | Water | The carbohydrazide moiety may impart some water solubility.[1] Use with caution; may require significant anti-solvent. |
| Tetrahydrofuran (THF) | n-Hexane | THF is a strong solvent for many organics; offers a different selectivity profile. |
Q2: I'm struggling to separate my product from a closely-eluting impurity using silica gel chromatography. How can I improve the resolution?
A: Achieving good separation requires maximizing the differential partitioning of your product and the impurity between the stationary and mobile phases. 4-butyryl-1H-pyrrole-2-carbohydrazide has both a non-polar tail (butyryl) and a polar head (carbohydrazide), making solvent selection critical.
Underlying Cause: Poor resolution (peak overlap) occurs when the affinity of the product and the impurity for the silica surface and the mobile phase are too similar. The impurity is likely a structurally related compound, such as an unreacted starting material (e.g., the corresponding ethyl ester) or a regioisomer.
Solutions & Methodologies:
-
Optimize the Mobile Phase:
-
Reduce Elution Strength: If both compounds are eluting too quickly (high Rf), decrease the concentration of the polar solvent (e.g., move from 50% to 30% Ethyl Acetate in Hexane). This increases interaction with the silica, improving separation.
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the mobile phase components to a solvent from a different class. For example, replace Ethyl Acetate with Dichloromethane or tert-Butyl methyl ether (TBME). This alters the specific hydrogen bonding and dipole-dipole interactions. Pyrrole derivatives are commonly purified using hexane-ethyl acetate systems, which serves as a good starting point.[2]
-
Add a Modifier: A small amount (0.1-1%) of a third solvent can dramatically change selectivity.
-
Triethylamine (TEA): Add ~0.5% TEA if you observe significant tailing. The basic carbohydrazide and pyrrole N-H can interact strongly with acidic silanol groups on the silica surface. TEA deactivates these sites, leading to sharper peaks.
-
Methanol/Ethanol: Adding 1-2% alcohol to a DCM or Ethyl Acetate mobile phase can help elute highly polar compounds and disrupt strong hydrogen bonding interactions that cause band broadening.
-
-
-
Modify the Stationary Phase:
-
Switch Sorbent: If silica gel fails, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Can offer different selectivity, especially for basic compounds.
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., Methanol/Water or Acetonitrile/Water). Elution order is inverted; non-polar compounds are retained more strongly. This is highly effective for separating compounds based on differences in lipophilicity.
-
-
Purification Strategy Decision Tree
This workflow guides the selection of an appropriate purification technique based on the characteristics of the crude product.
Caption: Decision tree for selecting a primary purification method.
Q3: My purified compound changes color from white to yellow/brown upon standing. Is it decomposing and how can I store it properly?
A: Yes, a color change is a strong indicator of decomposition. Pyrrole-containing compounds are notoriously susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions.[3][4][5]
Underlying Cause: The electron-rich pyrrole ring is easily oxidized. The initial oxidation products can then catalyze further polymerization, leading to the formation of colored, high-molecular-weight oligomers. The presence of residual acidic impurities (from synthesis or chromatography) can accelerate this process significantly.
Solutions & Methodologies:
-
Ensure Complete Solvent Removal: Thoroughly dry the final product under high vacuum to remove all solvent residues, particularly acidic ones like acetic acid or residual HCl.
-
Work in an Inert Atmosphere: During the final stages of purification (e.g., solvent removal, weighing, and packaging), handle the compound under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Proper Storage:
-
Container: Store in an amber glass vial to protect from light.
-
Atmosphere: Backfill the vial with nitrogen or argon before sealing.
-
Temperature: Store at low temperatures (2-8°C or -20°C for long-term storage) to reduce the rate of degradation.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of 4-butyryl-1H-pyrrole-2-carbohydrazide that influence its purification?
A: The molecule's structure is a hybrid of different functional groups, each contributing to its overall behavior:
-
Pyrrole Ring: An aromatic, electron-rich heterocycle. The N-H is weakly acidic (pKa ~17) and can participate in hydrogen bonding. It is sensitive to strong acids and oxidizing agents.[5][7]
-
Carbohydrazide Group: A polar, basic functional group containing multiple N-H donors and a C=O acceptor for hydrogen bonding. It is structurally similar to hydrazine and acts as a good nucleophile.[1][8]
-
Butyryl Group: A non-polar, lipophilic alkyl chain that increases solubility in organic solvents and influences crystal packing.
This combination results in a molecule with moderate to high polarity, strong hydrogen bonding capability, and susceptibility to degradation. Its purification requires balancing solvent systems to accommodate both polar and non-polar characteristics.
Q: Which analytical techniques are most suitable for assessing the purity of the final product?
A: A combination of techniques is essential for unambiguous purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and is excellent for identifying and quantifying impurities if their characteristic peaks are resolved from the product signals. The presence of the N-H proton of the pyrrole ring is a characteristic signal.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The ideal technique for purity assessment. LC separates the main compound from impurities, and MS provides the molecular weight of each component, confirming the identity of the product and helping to identify impurities. An electrospray ionization (ESI) source is well-suited for this polar, ionizable molecule.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Can be used to determine purity as a percentage of area under the curve. The pyrrole ring provides a strong UV chromophore.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and chromatographic fraction analysis.[10]
Standardized Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general workflow for purifying 4-butyryl-1H-pyrrole-2-carbohydrazide on a silica gel column.
Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. Aim for a system that gives your product an Rf value of ~0.25-0.35. A good starting point is an Ethyl Acetate/n-Hexane gradient.
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle pressure to pack a stable bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Acetone).
-
Add a small amount of silica gel (2-3x the weight of your product) and evaporate the solvent completely to create a free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the percentage of the polar solvent (e.g., increase Ethyl Acetate concentration by 5-10% every few column volumes).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator, keeping the bath temperature below 40°C to prevent thermal degradation.
-
Dry the resulting solid under high vacuum for several hours to obtain the final, pure compound.
-
References
- BLi-T. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- Central Research Institute of Electric Power Industry. (n.d.). CARBOHYDRAZIDE.
- ChemicalBook. (2024).
- Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
- Asian Journal of Green Chemistry. (n.d.).
- Google Patents. (n.d.).
- PMC. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
- Benchchem. (n.d.).
- OSTI.GOV. (2017). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
- Google Patents. (n.d.).
- VLife Sciences. (n.d.).
- CABI Digital Library. (n.d.).
- Wikipedia. (n.d.). Carbohydrazide.
- PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide.
- PMC. (n.d.). 1H-Pyrrole-2-carbohydrazide.
- Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Santa Cruz Biotechnology, Inc. (n.d.).
- PMC. (2024).
- Organic Syntheses. (n.d.). Pyrrole.
- PubMed. (2011). 1H-Pyrrole-2-carbohydrazide.
- LookChem. (n.d.). PYRROLE-2-CARBONITRILE|4513-94-4.
- MilliporeSigma. (n.d.). 1H-Pyrrole-2-carbohydrazide | 50269-95-9.
- ACG Publications. (n.d.).
- ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids....
- Sigma-Aldrich. (n.d.). 1H-Pyrrole-2-carbohydrazide | 50269-95-9.
- RJPT. (n.d.).
- OpenBU. (n.d.).
- Google Patents. (n.d.). CN106632246A - Crystalline form of pyrrole-type gastric acid secretion inhibitor....
Sources
- 1. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DSpace [open.bu.edu]
- 6. 1H-Pyrrole-2-carbohydrazide | 50269-95-9 [sigmaaldrich.com]
- 7. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]
- 8. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Overcoming solubility issues with "4-butyryl-1H-pyrrole-2-carbohydrazide"
The following technical guide addresses the solubility and stability challenges associated with 4-butyryl-1H-pyrrole-2-carbohydrazide .
This guide is structured for researchers encountering "brick dust" behavior—where the compound resists dissolution in aqueous media despite theoretical polarity.
Topic: Overcoming Solubility & Stability Barriers
Compound Class: Pyrrole-2-carbohydrazide derivative Key Functional Groups: Pyrrole (H-bond donor), Butyryl (Lipophilic ketone), Carbohydrazide (Polar, reactive nucleophile).
Part 1: The Core Challenge (Root Cause Analysis)
Before attempting a protocol, you must understand why this molecule is difficult.
-
Crystal Lattice Energy: Pyrrole-2-carbohydrazides form extremely stable supramolecular grids in the solid state due to intermolecular hydrogen bonding (N-H···O and N-H[1][2][3]···N). High energy is required to break this lattice.
-
The "Crash-Out" Effect: While the hydrazide motif suggests water solubility, the butyryl chain and aromatic pyrrole core dominate the logP (partition coefficient). Upon dilution from DMSO into water, the solvent power drops exponentially, causing immediate micro-precipitation.
-
Chemical Instability (The False Negative): The hydrazide group is chemically reactive toward ketones and aldehydes (e.g., Pyruvate in culture media), forming insoluble hydrazones that mimic "solubility issues."
Part 2: Troubleshooting Guides (Q&A Format)
Q1: My compound won't dissolve in water or PBS. How do I prepare a stable Master Stock?
The Protocol: Do not attempt direct aqueous dissolution. You must use a "cosolvent approach."
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. DMF (Dimethylformamide) is a secondary alternative but more toxic to cells.
-
Concentration Limit: Target a Master Stock concentration of 10 mM to 50 mM .
-
The "Visual Check" is Insufficient: Micro-aggregates often form, invisible to the naked eye.
Validation Step (Nephelometry Substitute):
-
Centrifuge at 10,000 x g for 5 minutes .
-
Check for a pellet. If a pellet exists, you have not achieved true solution; sonicate at 40°C for 10 minutes and repeat.
Q2: The stock is clear, but it precipitates immediately when added to cell culture media. What now?
This is the classic "solvent shock" phenomenon. You are crossing the metastable zone too quickly.
The Fix: Intermediate Dilution with Surfactants Instead of pipetting 1 µL DMSO stock -> 1000 µL Media, use a "stepping stone" buffer.
Recommended Protocol:
| Component | Role | Concentration |
|---|---|---|
| Tween-80 | Surfactant (prevents aggregation) | 0.05% - 0.1% (v/v) |
| PBS (pH 7.4) | Buffer | Balance |
Workflow:
-
Dilute DMSO Master Stock 1:10 into the PBS + Tween-80 solution.
-
Vortex immediately.
-
Add this intermediate solution to your final assay media.
Q3: I see a precipitate after 24 hours in incubation, even with Tween. Is it solubility?
Critical Alert: This is likely chemical reactivity , not just solubility. Your molecule contains a Carbohydrazide group.[5][6][7] Standard cell culture media (e.g., DMEM, RPMI) contains Pyruvate (a ketone) and Glucose (an aldehyde form).
-
The Reaction: Hydrazide + Pyruvate
Hydrazone (often insoluble). -
The Consequence: The drug is consumed, and the precipitate is a toxic byproduct.
Corrective Action:
-
Switch Media: Use Pyruvate-Free media for the duration of the assay.
-
Fresh Prep: Do not pre-incubate the compound in media. Add it immediately before the experiment starts.
Part 3: Visualization & Logic
Diagram 1: Solubilization Decision Tree
Caption: Logical workflow for determining the optimal solubilization strategy based on visual and centrifugation checkpoints.
Diagram 2: The "Stepping Stone" Dilution Protocol
Caption: Step-by-step serial dilution method to prevent "solvent shock" precipitation.
Part 4: Advanced Formulation (Cyclodextrins)
If DMSO/Tween is toxic to your specific cell line, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the lipophilic butyryl/pyrrole tail while leaving the polar hydrazide exposed or stabilized.
Protocol:
-
Prepare 20% (w/v) HP-β-CD in water or PBS.
-
Add solid compound directly to this vehicle.
-
Stir vigorously (or vortex) for 4–6 hours at Room Temperature.
-
Filter sterilize (0.22 µm).
-
Note: This often achieves solubility up to 1–5 mM without organic solvents.
Part 5: Summary of Physical Properties
| Property | Value / Description | Implication |
| Molecular Weight | ~195.22 g/mol | Small molecule, high diffusion. |
| Predicted LogP | ~1.5 - 2.0 | Moderately lipophilic; requires carrier. |
| H-Bond Donors | 3 (Pyrrole NH, Hydrazide NHs) | High potential for crystal lattice packing. |
| pKa (Hydrazide) | ~3.5 (Conjugate acid) | Basic. Protonation increases solubility but lowers membrane permeability. |
| pKa (Pyrrole) | >16 | Very weak acid. Will not deprotonate at physiological pH. |
References
-
Lipinski, C. A. (2000).[3] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
National Center for Biotechnology Information (PubChem). "Compound Summary: Pyrrole-2-carbohydrazide derivatives." PubChem Database.
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
-
Sigma-Aldrich. "Product Specification: 1H-Pyrrole-2-carbohydrazide (CAS 50269-95-9)."[3] Merck/Sigma Technical Data.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Sources
- 1. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vlifesciences.com [vlifesciences.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
"4-butyryl-1H-pyrrole-2-carbohydrazide" stability in different solvents
Topic: 4-butyryl-1H-pyrrole-2-carbohydrazide
CAS: 111468-95-2 | Molecular Formula: C9H13N3O2[1][2]
Part 1: Critical Stability Overview (The "Why")
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat 4-butyryl-1H-pyrrole-2-carbohydrazide solely as a stable building block. This is a mistake. This molecule possesses a "Jekyll and Hyde" chemical personality that dictates its stability:
-
The Nucleophile (Hydrazide at C2): The terminal -NH-NH2 group is a potent nucleophile.[1] It is hungry for electrophiles (aldehydes/ketones) and susceptible to oxidation.[1][2][3]
-
The Electrophile (Butyryl at C4): The ketone carbonyl in the butyryl chain is an electrophile.
-
The Risk: While intramolecular cyclization is sterically strained, intermolecular condensation (polymerization) is a real risk at high concentrations.[1][2] Furthermore, the electron-rich pyrrole ring makes the compound sensitive to photo-oxidation.
The Golden Rule: Treat this compound as a dynamic chemical entity , not an inert powder.
Part 2: Solvent Compatibility Matrix
This table summarizes stability data based on functional group chemistry and solubility profiles of pyrrole-carbohydrazide analogs.
| Solvent System | Compatibility Rating | Solubility | Technical Notes & Risks |
| DMSO (Anhydrous) | Recommended | High | Best for Stock Solutions. Risk:[1][2] DMSO is hygroscopic.[1] Absorbed water promotes hydrolysis.[1] DMSO can also act as a mild oxidant over long periods (Swern-like oxidation of the hydrazide).[1][2] |
| DMF / DMAc | Recommended | High | Good alternative to DMSO.[1] Easier to remove via evaporation but harder to keep strictly anhydrous.[1] |
| Methanol / Ethanol | Usable | Moderate | Use for short-term experiments only. Risk:[1][2] Protic solvents can facilitate proton transfer, accelerating oxidation or hydrolysis if the pH drifts. |
| Acetone / Ketones | FORBIDDEN | High | CRITICAL FAILURE POINT. The hydrazide group will react rapidly with acetone to form a hydrazone (Schiff base), destroying your sample within minutes. |
| Water / PBS | Poor | Low | The butyryl group adds significant lipophilicity. Requires a co-solvent (e.g., 5-10% DMSO) to stay in solution.[1][2] |
| Chloroform / DCM | Usable | Moderate | Useful for extraction, but acidic impurities in Chloroform (HCl) can degrade the pyrrole ring.[2] |
Part 3: Troubleshooting Guide (FAQ)
Q1: "I dissolved the compound in DMSO, but after 24 hours, I see new peaks in my LC-MS/NMR. Is it degrading?"
Diagnosis: Likely Oxidative Dimerization or Hydrolysis .[1]
-
The Mechanism: In the presence of trace oxygen and light, the terminal amino group of the hydrazide can oxidize, leading to the formation of a diimide intermediate which decomposes or dimerizes. If water is present in the DMSO (DMSO is a water magnet), the hydrazide bond can hydrolyze back to the carboxylic acid.[2]
-
The Fix:
-
Store DMSO stocks in single-use aliquots at -20°C or -80°C.
-
Use "Anhydrous" grade DMSO packed under argon.[1]
-
Do not freeze-thaw the same vial multiple times.
-
Q2: "I used Acetone to clean my syringe before injecting the sample. Now the mass spec shows a mass increase of +40 Da. What happened?"
Diagnosis: Hydrazone Formation (The "Acetone Trap"). [2]
-
The Mechanism: You performed an accidental synthesis.
-
The Fix: Never let ketones (Acetone, MEK) near hydrazide compounds. Use Methanol or Acetonitrile for cleaning.[1]
Q3: "My compound precipitates immediately when added to cell culture media."
Diagnosis: Lipophilicity Shock.
-
The Mechanism: The 4-butyryl group makes this molecule significantly more hydrophobic than simple pyrrole-2-carbohydrazide.[1] Rapid addition to aqueous buffer causes "crashing out."[1]
-
The Fix:
Part 4: Visualizing the Chemistry
Diagram 1: Degradation & Reaction Pathways
This diagram illustrates the three primary fates of 4-butyryl-1H-pyrrole-2-carbohydrazide in solution.
Caption: Figure 1. Chemical fate of the target molecule.[3][4][5][6][7][8][9] Red paths indicate immediate incompatibility (Ketones).[1][2] Yellow paths indicate slow degradation driven by storage conditions.[1]
Diagram 2: Recommended Solubilization Workflow
Follow this decision tree to prepare stable experimental solutions.
Caption: Figure 2. Standard Operating Procedure for solubilization. Green nodes represent safe states; Red nodes represent critical errors.[1][2]
Part 5: Standard Operating Procedure (Stock Preparation)
Objective: Prepare a 10 mM Stock Solution (Stable for 3-6 months).
-
Weighing: Weigh the solid in a low-humidity environment. The hydrazide is hygroscopic.
-
Solvent: Use DMSO, Sterile Filtered, Hybridoma Tested (or equivalent high-purity grade).
-
Pro-Tip: If the DMSO bottle has been open for >1 month, do not use it for long-term stock. It has likely absorbed water.[1]
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 60 seconds in a water bath (keep temp < 30°C).
-
Aliquot: Immediately split into small volumes (e.g., 50 µL) in amber microcentrifuge tubes to block UV light.
-
Storage: Store at -20°C or -80°C.
-
Usage: Thaw once. Discard the remainder of the aliquot after the experiment.
References
-
Gudmundsdottir, A. V., et al. (2009).[1][2][10] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research.
- Relevance: Establishes the hydrolysis rates of hydrazides in aqueous buffers
-
Riddick, J. A., et al. (1985).[1][2][11] "Organic Solvents: Physical Properties and Methods of Purification."[1] Techniques of Chemistry.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 281610, 1H-pyrrole-2-carbohydrazide."[1][2]
-
Relevance: Provides baseline physical property data for the core scaffold.[1]
-
-
Santa Cruz Biotechnology. "Carbohydrazide Safety Data Sheet."
-
Relevance: Highlights the reactivity of the carbohydrazide functional group with oxidizers and metals.
-
Sources
- 1. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vlifesciences.com [vlifesciences.com]
- 3. (PDF) Decompostion of Hydrazine in Aqueous Solutions [academia.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Assay Interference and Artifacts of 4-butyryl-1H-pyrrole-2-carbohydrazide and Related Pyrrole-Hydrazide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-butyryl-1H-pyrrole-2-carbohydrazide and other pyrrole-hydrazide derivatives. This guide is designed to provide in-depth troubleshooting advice and address common challenges related to assay interference and artifacts that may arise during your experimental work. As a class of compounds with significant biological activity, it is crucial to understand and mitigate potential sources of error to ensure the integrity and reproducibility of your results.[1][2][3][4][5]
Introduction to the Challenges with Pyrrole-Hydrazide Compounds
Pyrrole-hydrazide derivatives are a promising class of molecules in medicinal chemistry, exhibiting a broad spectrum of pharmacological effects, including anticancer and antimicrobial properties.[4] However, the very features that make them biologically active—the pyrrole ring and the hydrazide moiety—can also predispose them to interfere with various assay formats. Specifically, the hydrazide functional group is a known structural alert for Pan-Assay Interference Compounds (PAINS).[6][7]
PAINS are compounds that can produce false-positive results in high-throughput screening assays through a variety of non-specific mechanisms.[6][8] Understanding these potential pitfalls is the first step toward generating reliable and actionable data.
Frequently Asked Questions (FAQs)
Q1: My 4-butyryl-1H-pyrrole-2-carbohydrazide compound is showing activity in multiple, unrelated assays. Is this a real effect?
A1: While it's possible you've discovered a compound with a novel mechanism of action, promiscuous activity across unrelated assays is a classic hallmark of a Pan-Assay Interference Compound (PAIN).[6][8] The hydrazide moiety in your compound is a known PAINS substructure.[6][7] These compounds can interfere with assays in several ways, including:
-
Non-specific reactivity: The hydrazide group can be nucleophilic and may react with various biological macromolecules.
-
Redox activity: Some hydrazides can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.[7]
-
Aggregation: At higher concentrations, compounds can form aggregates that may sequester and inhibit enzymes non-specifically.[7][8]
-
Fluorescence interference: The compound itself might be fluorescent or quench the fluorescence of your assay reagents.[7]
It is crucial to perform counter-screens and orthogonal assays to validate any observed activity.
Q2: I'm observing poor reproducibility and a high degree of variability in my assay results. What could be the cause?
A2: Poor reproducibility can stem from several factors related to the compound's stability and handling:
-
Compound Instability: Hydrazide derivatives can be susceptible to degradation, especially at elevated temperatures or in certain buffer conditions.[9] This can lead to a decrease in the effective concentration of your test compound over the course of the experiment.
-
Solubility Issues: Poor solubility can lead to the formation of precipitates or aggregates, which will not be evenly distributed in your assay plate, resulting in high variability.
-
Air Oxidation: Hydrazines can be sensitive to air oxidation, which can lead to the formation of colored impurities and a reduction in the concentration of the active compound.[9]
Always ensure your compound is fully dissolved and consider preparing fresh stock solutions for each experiment.
Q3: My compound seems to interfere with my fluorescence-based assay. How can I confirm and mitigate this?
A3: Fluorescence interference is a common artifact.[7] To address this, you should:
-
Run a control experiment: Measure the fluorescence of your compound at the assay concentration in the absence of any biological target. This will tell you if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Perform a quenching control: If your assay measures a decrease in fluorescence, test whether your compound quenches the signal of the fluorescent probe.
-
Use a different detection method: If possible, validate your findings using an orthogonal assay with a different readout, such as a colorimetric or luminescence-based method.
For Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, incorrect filter selection is a common reason for assay failure.[10] Always verify that your instrument is set up with the recommended filters for your specific assay.[10]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to identifying and resolving common issues.
Issue 1: High Background Signal or False Positives
This is often indicative of assay interference. The following workflow can help you diagnose the problem.
Troubleshooting Workflow for High Background or False Positives
Caption: A logical workflow to diagnose sources of high background and false-positive signals.
Experimental Protocol: Assessing Compound Autofluorescence
-
Prepare Compound Dilutions: Serially dilute your 4-butyryl-1H-pyrrole-2-carbohydrazide stock solution in the final assay buffer to cover the concentration range used in your experiment.
-
Plate Preparation: Add the diluted compound to the wells of a microplate, using the same type of plate as in your main assay. Include buffer-only wells as a negative control.
-
Read Fluorescence: Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that your compound is autofluorescent.
Issue 2: Inconsistent IC50/EC50 Values
Fluctuating potency values often point to issues with compound stability or solubility.
Table 1: Common Causes and Solutions for Inconsistent Potency Values
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Degradation | Perform a time-course experiment where the compound is pre-incubated in assay buffer for varying durations before initiating the reaction. | Prepare fresh stock solutions for each experiment. If degradation is confirmed, consider the stability of the compound in your chosen buffer and storage conditions. |
| Poor Solubility | Visually inspect the compound stock solution and the highest concentration wells for precipitation. Use Dynamic Light Scattering (DLS) to check for aggregation. | Lower the highest concentration tested. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid solvent effects. |
| Reaction with Assay Components | Run the assay with and without key components (e.g., co-factors, reducing agents like DTT) to see if the IC50 shifts. | If a specific component is identified as problematic, explore if it can be substituted or if its concentration can be reduced. |
Experimental Protocol: Testing for Compound-Induced Aggregation
-
Prepare Two Assay Buffers: One with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Run Parallel Assays: Perform your standard assay in parallel using both buffer conditions.
-
Compare IC50 Values: If the compound is an aggregator, its apparent potency will be significantly reduced in the presence of the detergent. A large shift in the IC50 value is a strong indication of aggregation-based inhibition.
Advanced Considerations
Covalent Modification and Reactivity
Hydrazides and their derivatives can, in some cases, act as covalent modifiers of proteins.[7] This is a valid mechanism of action for some drugs, but it can also be a source of non-specific activity. If you suspect covalent modification, consider the following:
-
Washout Experiments: After treating your target with the compound, wash it extensively and then measure activity. If the effect persists, it may be due to covalent binding.
-
Mass Spectrometry: Direct analysis of the target protein by mass spectrometry after incubation with the compound can identify any covalent adducts.[11]
The Importance of Orthogonal Assays
No single assay is perfect. The most reliable way to validate a hit is to confirm its activity in a mechanistically distinct, orthogonal assay. For example, if your primary screen is a biochemical assay, a cell-based assay would be a good orthogonal follow-up.[10] This helps to ensure that the observed effect is not an artifact of the primary assay technology.
Conclusion
Working with 4-butyryl-1H-pyrrole-2-carbohydrazide and related compounds offers exciting opportunities for drug discovery. However, a thorough understanding of their potential to act as assay interference compounds is essential for success. By employing the systematic troubleshooting and validation strategies outlined in this guide, you can confidently distinguish true biological activity from experimental artifacts, ensuring the integrity and impact of your research. For further reading on assay development and troubleshooting, the Assay Guidance Manual from the National Center for Advancing Translational Sciences is an excellent resource.[12]
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(6), 836-837. [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1218. [Link]
-
Capshoh, D., et al. (2018). Activity profiles of analog series containing pan assay interference compounds. RSC Advances, 8(52), 29699-29713. [Link]
-
Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]
-
Özdemir, A., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o493. [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Shaik, A. B., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(8), 4153-4158. [Link]
-
Al-Sanea, M. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. [Link]
-
Zhuang, C., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved February 23, 2026, from [Link]
-
Marine Care. (n.d.). Ask!Marine Care; Oxygen Scavengers. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. Retrieved February 23, 2026, from [Link]
-
PubMed. (n.d.). 1H-Pyrrole-2-carbohydrazide. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions of Pyrrole-1- and Pyrrole-2-carbodithioates with Activated Acetylenes. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved February 23, 2026, from [Link]
Sources
- 1. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 4-butyryl-1H-pyrrole-2-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 4-butyryl-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals. Given that this is a specialized chemical entity, this document synthesizes first-principle organic chemistry concepts with established protocols for analogous pyrrole functionalizations to provide a robust framework for your experimental success.
Our approach is built on providing not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively. This guide is structured into a series of troubleshooting questions and in-depth FAQs to address common challenges encountered during the multi-step synthesis.
Proposed Synthetic Pathway
The synthesis of 4-butyryl-1H-pyrrole-2-carbohydrazide can be logically approached via a three-step sequence starting from a common pyrrole building block. Understanding this workflow is critical for pinpointing potential issues.
Caption: Proposed two-step synthetic workflow for the target compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis. Each point provides a potential cause and a validated solution.
Step 1: Friedel-Crafts Acylation
Problem 1: Low or no yield of the acylated product, Ethyl 4-butyryl-1H-pyrrole-2-carboxylate.
-
Potential Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic and will be quenched by atmospheric moisture, rendering it inactive.
-
Solution A: Ensure you use a freshly opened bottle of anhydrous AlCl₃ or a bottle stored correctly in a desiccator. The reaction should be set up under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane).
-
Potential Cause B: Pyrrole Polymerization. Pyrroles are electron-rich aromatic systems prone to polymerization under strongly acidic conditions. The combination of butyryl chloride and AlCl₃ can generate a harsh acidic environment.
-
Solution B:
-
Control Temperature: Perform the reaction at low temperatures (e.g., -15 °C to 0 °C) to minimize side reactions. Add the Lewis acid portion-wise to the solution of the pyrrole ester and acylating agent to control the initial exotherm.
-
Stoichiometry: Use a precise stoichiometry. An excess of Lewis acid can significantly promote polymerization. A 1.05 to 1.1 molar equivalent of AlCl₃ relative to the acylating agent is a good starting point.
-
-
Potential Cause C: Incorrect Regioselectivity. While the ester at C2 is deactivating and directs acylation to the C4 or C5 position, substitution at C5 might occur. The electron-withdrawing nature of the ester group at the 2-position strongly directs acylation to the 4-position, but complexation of the Lewis acid with the ester carbonyl can sometimes alter this outcome.
-
Solution C: Carefully analyze the crude product by ¹H NMR. The coupling constants and chemical shifts of the pyrrolic protons are diagnostic. The proton at C5 in the desired 4-acylated product will typically appear as a doublet, coupled to the proton at C3. If significant amounts of the 5-acylated isomer are observed, consider using a bulkier or milder Lewis acid (e.g., ZnCl₂, SnCl₄) which can sometimes offer improved regioselectivity.
Problem 2: The reaction mixture turns dark black or forms a solid tar.
-
Potential Cause: This is a classic sign of extensive pyrrole decomposition and polymerization.
-
Solution: This is an extreme case of "Potential Cause B" above. Immediately revisit your reaction setup.
-
Solvent Purity: Ensure the solvent is truly anhydrous and free of peroxides.
-
Reagent Quality: Use high-purity starting materials.
-
Temperature Control: This is the most critical parameter. If you added the reagents at room temperature, repeat the experiment with stringent cooling to maintain the temperature below 0 °C during the addition phase.
-
Step 2: Hydrazinolysis
Problem 3: The conversion of the ester to the hydrazide is slow or incomplete.
-
Potential Cause A: Insufficient Hydrazine. The reaction requires an excess of hydrazine hydrate to drive the equilibrium towards the product.
-
Solution A: Use a significant excess of hydrazine hydrate, typically between 5 to 10 molar equivalents.
-
Potential Cause B: Low Reaction Temperature or Time. The hydrazinolysis of an ester, especially one on an electron-deficient ring, can be sluggish.
-
Solution B:
-
Increase Temperature: Ensure the reaction is heated to reflux in a suitable solvent like ethanol or isopropanol.
-
Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The hydrazide product is typically more polar than the starting ester. If the reaction stalls, extend the reflux time (e.g., from 8 hours to 24 hours).
-
Problem 4: The final product is difficult to purify or contains persistent impurities.
-
Potential Cause A: Unreacted Starting Ester. If the hydrazinolysis is incomplete, the starting ester will be a primary contaminant.
-
Solution A: The difference in polarity and solubility can be exploited. The desired hydrazide product often has lower solubility in the alcohol solvent upon cooling and may precipitate out. Cooling the reaction mixture to 0 °C or below can induce crystallization, leaving the more soluble ester in the mother liquor. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is a highly effective purification method.
-
Potential Cause B: Formation of a dihydrazide or other side products. While less common, hydrazine can potentially react with the butyryl ketone under harsh conditions, though this is generally unfavorable.
-
Solution B:
-
Characterization: Use High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR to identify the impurity structures.
-
Purification: If recrystallization is ineffective, column chromatography on silica gel may be required. A polar mobile phase (e.g., dichloromethane/methanol gradient) is typically needed to elute the polar hydrazide.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Friedel-Crafts acylation step?
A1: Anhydrous chlorinated solvents are preferred. Dichloromethane (DCM) is a common choice due to its low freezing point and ability to dissolve the reactants and the AlCl₃ complex. 1,2-dichloroethane (DCE) can also be used, especially if slightly higher temperatures are eventually needed. Ethereal solvents like THF are incompatible as they will complex strongly with the Lewis acid.
Q2: How should I monitor the progress of the acylation reaction?
A2: The most reliable method is Thin Layer Chromatography (TLC) or LC-MS.
-
Procedure: Carefully quench a small aliquot of the reaction mixture by adding it to a vial containing ice and dilute HCl. Extract the organic components with ethyl acetate, dry the extract, and spot it on a TLC plate.
-
Visualization: The product will be more polar (lower Rf) than the starting pyrrole ester. Use a UV lamp (254 nm) for visualization.
Q3: What are the best storage conditions for the final product, 4-butyryl-1H-pyrrole-2-carbohydrazide?
A3: Hydrazides can be sensitive to oxidation and hydrolysis over long periods. It is recommended to store the final, dried compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., 4 °C). Protecting it from light is also good practice.
Q4: I see a complex multiplet pattern in the aromatic region of my ¹H NMR. What could be wrong?
A4: This often points to a mixture of regioisomers (e.g., 4-acylated vs. 5-acylated product). This issue stems from the acylation step. The troubleshooting diagram below outlines a decision-making process to address this.
Technical Support Hub: 4-butyryl-1H-pyrrole-2-carbohydrazide
Stability, Degradation & Troubleshooting Guide
Executive Summary
4-butyryl-1H-pyrrole-2-carbohydrazide is a metastable intermediate often used in the synthesis of kinase inhibitors and antimycobacterial agents. Its stability is compromised by three competing reactivity profiles:
-
Hydrolytic Instability: The hydrazide moiety (
) is susceptible to acid/base hydrolysis, reverting to the parent carboxylic acid. -
Oxidative Sensitivity: The electron-rich pyrrole ring and the reducing hydrazide group make the compound prone to oxidative dimerization and ring-opening, particularly in the presence of transition metals (Fe, Cu).
-
Condensation Risk: The presence of a ketone (butyryl group) at C4 and a nucleophilic hydrazide at C2 creates a risk of intermolecular polymerization (hydrazone formation).
Module 1: Degradation Pathways & Mechanisms
Hydrolytic Degradation (Acid-Catalyzed)
In aqueous acidic media (pH < 5), the hydrazide nitrogen protonates, making the carbonyl carbon more electrophilic. Water attacks the carbonyl, expelling hydrazine and yielding 4-butyryl-1H-pyrrole-2-carboxylic acid .
-
Symptom: Loss of parent peak in HPLC; appearance of a more polar peak (earlier retention time in Reverse Phase).
-
Kinetics: Follows pseudo-first-order kinetics dependent on [H+].
Oxidative Degradation
The pyrrole ring is electron-rich.[1] In the presence of light and oxygen, it undergoes auto-oxidation. Simultaneously, the hydrazide group can be oxidized to a diimide intermediate (
-
Symptom: Sample turns yellow/brown (pyrrole oxidation); appearance of dimer peaks in LC-MS (
).
Intermolecular Condensation (Self-Reaction)
Unlike simple hydrazides, this molecule contains an internal electrophile (the butyryl ketone). While intramolecular cyclization is sterically strained (2,4-substitution), intermolecular condensation occurs in concentrated solutions, forming insoluble hydrazone oligomers.
Visualization: Degradation Pathway Map
Figure 1: Mechanistic map of 4-butyryl-1H-pyrrole-2-carbohydrazide degradation showing hydrolytic, oxidative, and condensation routes.
Module 2: Troubleshooting & FAQs
Category A: Solubility & Handling
Q1: The compound is not dissolving in water. Can I use Acetone or DMSO?
-
CRITICAL WARNING: NEVER use Acetone or Methyl Ethyl Ketone (MEK).
-
Reason: The hydrazide group (
) reacts rapidly with ketones to form hydrazones . This is a classic "pseudo-degradation" artifact. -
Recommendation: Dissolve in DMSO or DMF (anhydrous). For aqueous dilutions, ensure pH is neutral (6.5–7.5).
Q2: My solution turned pink/brown after 4 hours on the bench. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the pyrrole ring, likely catalyzed by trace metal ions or light.
-
Action: Discard the solution.
-
Prevention:
-
Degas buffers (sparge with Argon/Helium).
-
Add 0.1 mM EDTA to buffers to chelate trace metals (Fe³⁺, Cu²⁺).
-
Use amber glassware to block UV light.
-
Category B: Analytical (HPLC/LC-MS)
Q3: I see a "ghost peak" at [M+12]+ in LC-MS.
-
Analysis: This is likely a Formaldehyde adduct (+12 Da corresponds to
or similar methyne bridge artifacts common in hydrazides exposed to trace formaldehyde in methanol or formic acid). -
Fix: Use high-purity "LC-MS Grade" solvents. Avoid storing samples in methanol for long periods; use Acetonitrile instead.
Q4: The parent peak splits into two during HPLC analysis.
-
Cause: If your mobile phase is acidic (e.g., 0.1% TFA), on-column hydrolysis can occur during the run.
-
Fix: Switch to a milder buffer system (e.g., 10mM Ammonium Acetate, pH 7.0) or reduce column temperature to 25°C.
Module 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study (Validation)
Use this protocol to identify the retention time of the primary carboxylic acid degradant.
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve 1 mg of compound in 1 mL Acetonitrile (Do not use MeOH). |
| 2 | Acid Stress | Mix 100 µL Stock + 100 µL 0.1 M HCl . Incubate at 60°C for 1 hour . |
| 3 | Base Stress | Mix 100 µL Stock + 100 µL 0.1 M NaOH . Incubate at RT for 1 hour . |
| 4 | Quench | Neutralize Acid sample with 100 µL 0.1 M NaOH; Base sample with 0.1 M HCl. |
| 5 | Analysis | Inject 10 µL onto C18 Column. Compare against fresh standard. |
Expected Result:
-
Acid Stress: >50% conversion to 4-butyryl-1H-pyrrole-2-carboxylic acid .
-
Base Stress: Rapid hydrolysis; potential observation of ring-opening byproducts.
Protocol 3.2: Analytical Decision Tree
Figure 2: Diagnostic flowchart for identifying impurity peaks in HPLC.
References
-
General Hydrazide Stability
-
Mechanism of Acid Hydrolysis: Cox, R. A., & Yates, K. (1984).[2] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry, 62(8), 1613–1619.
-
Hydrazone Formation Kinetics: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
-
-
Pyrrole Chemistry
-
Oxidative Degradation:[1][3][4] Napolitano, A., et al. (1995).[4] Oxidative degradation of melanins to pyrrole acids.[4] Tetrahedron, 51(20), 5913-5920.
-
Synthesis & Reactivity: Bhardwaj, V., et al. (2012). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.
-
-
Analytical Methodology
-
LC-MS of Hydrazines: Risley, D. S., & Pack, B. W. (2010). Analysis of Impurities and Degradants in Pharmaceuticals. American Pharmaceutical Review.
-
For further technical assistance, contact the Synthesis Support Team at .
Sources
Troubleshooting "4-butyryl-1H-pyrrole-2-carbohydrazide" crystallization
Technical Support Center: 4-butyryl-1H-pyrrole-2-carbohydrazide Crystallization
Status: Active Ticket ID: PYR-HYD-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Push-Pull" Challenge
Welcome to the technical guide for crystallizing 4-butyryl-1H-pyrrole-2-carbohydrazide . If you are here, you are likely facing issues with oiling out , discoloration , or gelation .[1]
This molecule presents a specific "push-pull" challenge in crystallization physics:
-
The Polar Head: The carbohydrazide (-CONHNH₂) and pyrrole NH are potent hydrogen bond donors/acceptors, driving the formation of rigid supramolecular grids [1].
-
The Lipophilic Tail: The 4-butyryl chain adds significant conformational flexibility and lipophilicity.
The Conflict: The butyryl tail disrupts the orderly packing required by the polar head, often creating a Liquid-Liquid Phase Separation (LLPS) (oiling out) before the crystalline lattice can nucleate.[1] This guide focuses on bypassing the LLPS region to access the stable polymorph.
Phase 1: Diagnostic Matrix
Identify your failure mode immediately using this symptom tracker.
| Symptom | Visual Indicator | Root Cause | Immediate Action |
| Oiling Out | Solution turns cloudy/milky; droplets form at bottom; no solid precipitates.[1] | LLPS: System entered metastable liquid zone before nucleation. Butyryl chain is acting like a surfactant. | Do NOT cool further. Re-heat to redissolve. Add 5-10% more solvent.[1] Switch to Protocol A (Seeded Cooling).[1] |
| Pink/Black Color | Mother liquor or crystals turn pink, eventually darkening to brown/black.[1] | Oxidative Polymerization: Electron-rich pyrrole ring is oxidizing (likely at C5 position) due to light/air [2].[1] | Shield from light immediately. Degas solvents with N₂/Ar. Add trace EDTA if metal ions are suspected. |
| Gelation | Solution solidifies into a semi-transparent jelly; no distinct crystals. | 3D-H-Bond Network: Kinetic entrapment of solvent within the hydrazide H-bond grid.[1] | Break the gel by heating. Add a "structure breaker" solvent (e.g., small amount of MeOH to an EtOH system).[1] |
| No Precipitation | Solution remains clear even at -20°C. | High Solubility/Supersaturation Failure: The butyryl group increases solubility in alcohols significantly compared to the parent pyrrole. | Concentrate via rotovap. Add anti-solvent (Ether or Hexane) dropwise until turbidity persists.[1][2] |
Phase 2: Deep Dive Protocols
Protocol A: The "Cloud-Point" Seeding Method (Anti-Oiling Strategy)
Use this when the compound oils out in pure Ethanol or Methanol.[1]
The Logic: Oiling out occurs when the temperature of phase separation (
Reagents:
-
Solvent: Ethanol (Absolute)[1]
-
Anti-Solvent: Water (degassed) or Diethyl Ether (if water sensitivity is high).[1] Note: Water is preferred for hydrazides to encourage hydration over solvation.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (~5–8 mL).
-
Critical: If the solution is pink, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
The "Cloud Point" Titration:
-
Keep the solution near boiling.
-
Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Add exactly 0.5 mL of hot Ethanol to clear the solution back to transparent.
-
-
Nucleation Zone:
-
Remove from heat.[3] Allow to cool to room temperature slowly (insulate the flask with a paper towel).
-
Seeding: When the flask is warm to the touch (~40°C), add a micro-spatula tip of pure seed crystal.
-
Observation: If oil droplets form, reheat and add 1 mL more Ethanol.[1] If a white haze forms, crystallization is proceeding correctly.[1]
-
-
Maturation: Once at room temperature, move to 4°C for 12 hours.
-
Isolation: Filter and wash with cold Ethanol/Water (1:1).[1]
Protocol B: Controlling Oxidative Darkening
Pyrroles are notoriously air/light sensitive. The hydrazide moiety accelerates this by acting as a radical scavenger.
The Logic: Oxidation is often catalyzed by trace metals or photo-excitation.
-
Solvent Prep: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.
-
Additives: If the compound is persistently turning pink, add 0.1% w/w Sodium Metabisulfite to the aqueous component of your crystallization solvent. This acts as a sacrificial antioxidant.
-
Vessel: Wrap the crystallization flask in aluminum foil.
Phase 3: Troubleshooting Logic Map
The following diagram illustrates the decision process for rescuing a failed crystallization batch.
Caption: Decision tree for managing phase separation (oiling) vs. nucleation events.
Phase 4: Frequently Asked Questions (FAQ)
Q: My product analyzes correctly by NMR but looks like "sticky gum." How do I fix this? A: This is the "glassy state" caused by the butyryl chain preventing lattice locking.
-
Fix: Dissolve the gum in a minimal amount of Diethyl Ether. Add Hexane dropwise until cloudy.[2] Vigorously stir (high shear) for 2 hours. The mechanical energy helps overcome the kinetic barrier, turning the gum into a powder.
Q: Can I use Acetone for crystallization? A: Avoid Acetone. Hydrazides are nucleophiles and can react with ketones (like acetone) to form hydrazones (Schiff bases) [4].[1] This will create a new impurity rather than purifying your compound. Stick to alcohols (MeOH, EtOH, iPrOH).[1]
Sources
Validation & Comparative
Comparative Analysis: 4-Butyryl-1H-pyrrole-2-carbohydrazide vs. 1H-pyrrole-2-carbohydrazide
Topic: Comparative Analysis of 4-Butyryl-1H-pyrrole-2-carbohydrazide and Parent Compound (1H-pyrrole-2-carbohydrazide ) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Evolution of the Pyrrole Scaffold
This guide provides a technical comparison between the parent scaffold, 1H-pyrrole-2-carbohydrazide (Compound A), and its lipophilic derivative, 4-butyryl-1H-pyrrole-2-carbohydrazide (Compound B).
While the parent compound serves as a versatile nucleophilic building block for Schiff base formation, it lacks the lipophilicity and specific binding interactions required for potent biological activity in isolation. The 4-butyryl derivative represents a "Second-Generation" optimization, where the introduction of a C4-acyl chain significantly enhances membrane permeability (LogP) and target specificity, particularly in antimycobacterial (anti-TB) and anti-inflammatory (COX-2 inhibition) applications.
| Feature | Parent: 1H-pyrrole-2-carbohydrazide | Derivative: 4-Butyryl-1H-pyrrole-2-carbohydrazide |
| Primary Role | Synthetic Intermediate / Precursor | Bioactive Lead / Functionalized Scaffold |
| Lipophilicity (Calc.[1] LogP) | ~ -0.8 to -0.5 (Hydrophilic) | ~ 1.2 to 1.8 (Lipophilic) |
| Cell Permeability | Low (Limited passive diffusion) | High (Enhanced membrane crossing) |
| Key Target | General Nucleophile | InhA (M. tb), COX-2 (Inflammation) |
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8]
The transition from the parent to the 4-butyryl derivative involves a critical structural modification at the C4 position of the pyrrole ring.
Structural Comparison
-
Parent Compound: A planar, electron-rich heteroaromatic ring with a polar hydrazide group. It is highly water-soluble but struggles to penetrate the waxy cell walls of mycobacteria.
-
4-Butyryl Derivative: Retains the hydrazide "warhead" but incorporates a butyryl (
) chain. This addition serves two functions:-
Lipophilic Anchor: Increases the partition coefficient, facilitating transport across lipid bilayers.
-
Electronic Modulation: The electron-withdrawing carbonyl group at C4 modulates the electron density of the pyrrole ring, potentially increasing the stability of the hydrazide moiety against metabolic oxidation.
-
Physicochemical Data Table
Data projected based on structure-activity relationship (SAR) trends for 4-substituted pyrroles.
| Property | Parent Compound | 4-Butyryl Derivative | Impact on Performance |
| Molecular Weight | ~125.13 g/mol | ~195.22 g/mol | Remains within "Rule of 5" limits. |
| H-Bond Donors | 3 | 3 | Maintained binding capability. |
| H-Bond Acceptors | 2 | 3 | Additional carbonyl provides new docking point. |
| Solubility (Water) | High | Moderate | Reduced water solubility reduces rapid renal clearance. |
| Solubility (DMSO) | High | High | Suitable for standard screening assays. |
Biological Performance & Mechanism of Action[2][5][6][9]
Antimycobacterial Activity (Target: InhA)
The parent compound typically shows negligible activity (MIC > 50 µg/mL) against Mycobacterium tuberculosis due to poor penetration. The 4-butyryl derivative targets the Enoyl-acyl carrier protein reductase (InhA) , a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II).
-
Mechanism: The hydrazide moiety forms a complex with the cofactor NAD+, mimicking the substrate and inhibiting the enzyme.
-
Advantage of 4-Butyryl: The hydrophobic butyryl tail is hypothesized to occupy the hydrophobic substrate-binding pocket of InhA, increasing binding affinity (
) compared to the parent.
Anti-Inflammatory Activity (Target: COX-2)
Pyrrole-2-carbohydrazides are explored as non-steroidal anti-inflammatory agents (NSAIDs).
-
Selectivity: The parent compound is a weak, non-selective inhibitor.
-
Optimization: The 4-butyryl group provides steric bulk that favors the larger active site of COX-2 over the constricted channel of COX-1, improving the Selectivity Index (SI).
Visualizing the Mechanism
The following diagram illustrates the dual-pathway utility of the 4-butyryl derivative.
Caption: Dual mechanism of action showing how the lipophilic butyryl modification enables access to intracellular targets (InhA) and tissue-specific enzymes (COX-2).
Experimental Protocols
To validate the superior performance of the 4-butyryl derivative, the following protocols are recommended.
Synthesis Workflow (Comparative)
Objective: Synthesize both compounds to assess yield and purity profiles.
-
Parent Synthesis:
-
4-Butyryl Derivative Synthesis:
-
Step 1 (Acylation): Friedel-Crafts acylation of pyrrole-2-carboxylate using butyryl chloride and
(or Vilsmeier-Haack analog) to install the 4-butyryl group. -
Step 2 (Hydrazinolysis): React the intermediate ethyl 4-butyryl-1H-pyrrole-2-carboxylate with hydrazine hydrate.
-
Condition: Reflux may require longer duration (6–8 hours) due to steric hindrance.
-
Critical Control: Monitor TLC for disappearance of the ester spot.
-
Caption: Divergent synthesis pathways. The derivative requires an upstream acylation step before the common hydrazinolysis.
Antimicrobial Assay (Alamar Blue - MABA)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
-
Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).
-
Dilution: Serial two-fold dilutions in 96-well plates containing Middlebrook 7H9 broth.
-
Inoculation: Add
CFU/mL of M. tb strain. -
Incubation: 7 days at 37°C.
-
Development: Add Alamar Blue (resazurin) and Tween 80. Incubate 24h.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of resazurin).
-
Validation: Use Isoniazid (0.1–0.8 µg/mL) as positive control.
-
Expectation: Parent > 50 µg/mL; 4-Butyryl Derivative < 25 µg/mL (indicative of improved potency).
-
References
-
Synthesis and Biological Evaluation of Pyrrole-2-carbohydrazide Derivatives. Source: Research Journal of Pharmacy and Technology (RJPT) Citation for general synthesis (hydrazinolysis) and antimicrobial screening methodology.[5][6][7]
-
Synthesis, Docking and Biological Evaluation of Pyrrole-2-carbohydrazide Derivatives as Enoyl-ACP Reductase Inhibitors. Source: VLife Sciences / Der Pharma Chemica Citation for the mechanism of action (InhA inhibition) and comparative MIC data for substituted pyrroles.
-
Crystal Structure and Hydrogen Bonding of 1H-Pyrrole-2-carbohydrazide. Source: National Institutes of Health (PMC) Citation for the structural characterization of the parent compound.
-
Anti-inflammatory Activity of Pyrrole Derivatives. Source: Scientific Research Publishing Citation for COX inhibition assays and SAR trends regarding lipophilic substitution.
Sources
- 1. List of SDS files Grouped by CAS numbers - Page 2252 (476620-22-1 to 477857-25-3) [chemblink.com]
- 2. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vlifesciences.com [vlifesciences.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrrole-2-Carbohydrazide Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1H-pyrrole-2-carbohydrazide scaffold, a versatile heterocyclic framework with significant therapeutic potential. While direct, extensive research on "4-butyryl-1H-pyrrole-2-carbohydrazide" is limited, this document synthesizes findings from a broader class of its analogues to establish a predictive SAR model. We will compare derivatives based on their reported biological activities, supported by experimental data, to guide researchers in the rational design of novel and potent therapeutic agents.
The pyrrole ring and its derivatives are foundational motifs in medicinal chemistry, known to exhibit a wide range of biological effects, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The carbohydrazide moiety extends this utility, acting as a key pharmacophore that can be readily modified to tune the compound's interaction with various biological targets.[3][4] This guide will focus primarily on derivatives where modifications occur on the hydrazide nitrogen and substitutions on the pyrrole ring, providing a framework to understand how structural changes influence efficacy.
Core Scaffold and Key Interaction Points
The fundamental 1H-pyrrole-2-carbohydrazide structure serves as the parent scaffold. The majority of published research focuses on creating derivatives, typically Schiff bases (hydrazones), by condensing the terminal amine of the hydrazide with various substituted aldehydes.[5][6] This creates a diverse library of compounds where the SAR can be systematically explored.
The key points for structural modification and SAR analysis are:
-
R1 (Hydrazone Substituent): The nature of the group attached to the hydrazone's benzylic carbon. This is the most commonly modified position.
-
R2 & R3 (Pyrrole Ring Substituents): Substituents on the pyrrole ring itself, such as at the C4 and C5 positions.
-
R4 (Pyrrole Nitrogen Substituent): The group attached to the nitrogen atom of the pyrrole ring.
Below is a diagram illustrating the core scaffold and these key modification points.
Caption: Core 1H-pyrrole-2-carbohydrazide scaffold and key modification points for SAR studies.
Comparative Analysis: Antimycobacterial Activity
A significant area of investigation for this scaffold is in the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis. The enzyme Enoyl-Acyl Carrier Protein Reductase (ENR), a crucial component of the bacterial fatty acid synthesis system, has been identified as a primary target.[5]
A study by Biradar et al. synthesized a series of benzylidene pyrrole-2-carbohydrazide derivatives and evaluated their activity against M. tuberculosis H37Rv.[5] The results highlight a clear SAR profile.
Table 1: SAR of Benzylidene Pyrrole-2-Carbohydrazide Derivatives Against M. tuberculosis
| Compound ID | R1 Substituent (on Benzylidene Ring) | Activity (MIC in µg/mL) | Reference |
| GS2 | 2-NO₂ | > 12.5 | [5] |
| GS3 | 3-NO₂ | 6.25 | [5] |
| GS4 | 4-N(CH₃)₂ | 0.8 | [5] |
| GS5 | 4-OH, 3-OCH₃ | > 12.5 | [5] |
| Isoniazid | Standard Drug | 0.4 | [5] |
| Streptomycin | Standard Drug | 6.25 | [5] |
Analysis and Mechanistic Insights:
-
Positional Isomers: The position of the electron-withdrawing nitro group (NO₂) on the benzylidene ring significantly impacts activity. A nitro group at the meta-position (GS3) confers good activity (6.25 µg/mL), whereas the ortho-isomer (GS2) is less active.[5] This suggests that steric hindrance at the ortho position may prevent optimal binding to the ENR active site.
-
Electron-Donating Groups: The most potent compound in the series, GS4 , features a strong electron-donating dimethylamine group at the para-position.[5] Its activity (MIC = 0.8 µg/mL) is comparable to the standard drug Isoniazid. This indicates that electron density at the para-position is highly favorable for activity, likely enhancing key hydrogen bonding or hydrophobic interactions within the enzyme's binding pocket.
This SAR profile suggests that for the 4-butyryl analogue, modifications on the hydrazone portion would still be a primary driver of antimycobacterial potency. The butyryl group at the C4 position would primarily influence physicochemical properties like lipophilicity, which could affect cell wall penetration.
Comparative Analysis: Anticancer and Enzyme Inhibitory Activity
The pyrrole-hydrazide scaffold has also been explored for its potential as an anticancer agent and as an inhibitor of other key enzymes like metallo-β-lactamases (MBLs) and acetylcholinesterase (AChE).[7][8][9]
Metallo-β-lactamase (MBL) Inhibition: A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed crucial SAR insights for MBL inhibition, which are applicable to our core scaffold.[9]
-
N-Benzyl Group (R4): The presence of a benzyl group on the pyrrole nitrogen was found to be important for inhibitory potency.
-
Vicinal Diphenyl Groups (R2, R3): Large hydrophobic groups at the C4 and C5 positions were critical for activity. This provides a strong rationale for exploring bulky substituents like the butyryl group at the C4 position. The alkyl nature of the butyryl group would enhance lipophilicity, potentially favoring interaction with hydrophobic pockets in an enzyme active site.
-
N-Acylation of Hydrazide: Acylation of the hydrazide nitrogen (forming N-acylamides) led to the most potent inhibitors against certain MBL subclasses.[9]
Acetylcholinesterase (AChE) Inhibition: Research into pyrrole-based hydrazide-hydrazones as AChE inhibitors for potential Alzheimer's disease therapy showed that specific derivatives could achieve significant inhibition.[8] One lead compound, 12d , demonstrated 55% inhibition at a 10 µM concentration. Molecular modeling suggested that it binds near the peripheral anionic site of the enzyme.[8] This highlights the scaffold's potential for neurological targets, where fine-tuning of lipophilicity and hydrogen bonding capability is paramount.
The workflow for identifying such inhibitors often follows a combined in silico and in vitro screening approach.
Caption: A typical workflow for the discovery and optimization of pyrrole-hydrazide based inhibitors.
Experimental Protocols
The methodologies described herein are synthesized from established procedures in the literature.[1][5][6]
Protocol 1: General Synthesis of 1H-Pyrrole-2-Carbohydrazide
This protocol describes the foundational step of creating the parent hydrazide from the corresponding ester.
-
Reactants: To 1 mmol of ethyl 1H-pyrrole-2-carboxylate, add an excess of hydrazine hydrate (e.g., 5-10 mL of 80% solution in water).
-
Reaction: Heat the mixture with stirring to approximately 70-80°C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Purification: Filter the solid product, wash thoroughly with a non-polar solvent like diethyl ether or cold water to remove excess hydrazine hydrate, and dry. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.[1]
Protocol 2: Synthesis of Benzylidene-1H-Pyrrole-2-Carbohydrazide Derivatives (Schiff Bases)
This protocol outlines the common method for creating a library of derivatives for SAR studies.
-
Reactants: Dissolve equimolar quantities of 1H-pyrrole-2-carbohydrazide and a selected substituted aromatic aldehyde in a suitable solvent, such as absolute ethanol.
-
Catalysis: Add a few drops of a catalytic acid, typically glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for 3-6 hours. Monitor the reaction completion using TLC.
-
Isolation: After cooling, evaporate the solvent under reduced pressure. Pour the residue into cold water to precipitate the crude product.
-
Purification: Filter the solid, dry it, and recrystallize from an appropriate solvent system (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.[5][6]
Protocol 3: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This is a standard, high-throughput method for assessing the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Preparation: Dispense 100 µL of sterile deionized water into all outer-perimeter wells of a sterile 96-well microplate. Add 100 µL of Middlebrook 7H9 broth to the interior wells.
-
Compound Dilution: Add 100 µL of the test compound solution (in DMSO, then diluted in broth) to the first well of a row and perform serial two-fold dilutions down the column.
-
Inoculation: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and dilute it 1:20 in broth. Add 100 µL of this inoculum to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading Results: A blue color in the well indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]
Conclusion and Future Directions
The 1H-pyrrole-2-carbohydrazide scaffold is a highly tractable platform for drug discovery. Structure-activity relationship studies consistently demonstrate that:
-
Hydrazone Modification (R1) is a powerful strategy to modulate potency and selectivity against various targets. Electron-donating and withdrawing groups on a benzylidene ring can drastically alter activity, as seen in the antimycobacterial studies.[5]
-
Pyrrole Ring Substitution (R2, R3) , particularly with bulky, lipophilic groups, is a promising avenue for enhancing interactions with hydrophobic pockets within enzyme active sites, as suggested by MBL inhibitor research.[9]
Based on this comparative analysis, a hypothetical 4-butyryl-1H-pyrrole-2-carbohydrazide derivative would be an interesting candidate for synthesis and evaluation. The C4-butyryl group would significantly increase the molecule's lipophilicity, which could enhance membrane permeability or hydrophobic interactions at the target site. The next logical step would be to synthesize this core and then generate a library of hydrazone derivatives (modifying R1) to probe its potential against targets like ENR, MBLs, or AChE. This systematic approach, grounded in the established SAR of related analogues, provides a rational pathway for the development of novel therapeutic agents.
References
-
Biradar, S. M., Mote, G. D., Asgaonkar, K. D., & Chitre, T. S. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
-
Pawar, S. S., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5321-5325.
-
Pawar, S. S., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate.
-
Jian, F., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o893.
-
Pawar, S. S., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
-
ResearchGate. Pyrrole‐based novel compounds and SAR activity. ResearchGate.
-
Mateev, E., et al. (2024). In silico and in vitro screening of pyrrole-based Hydrazide-Hydrazones as novel acetylcholinesterase inhibitors. ResearchGate.
-
Çalışkan, B., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. Chemistry & Biodiversity.
-
BenchChem. (2025). Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. BenchChem.
-
da Silva, A. C. S., et al. (2022). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. RSC Advances, 12(34), 22153-22165.
-
Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 658-673.
-
Wang, L., et al. (2013). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103.
-
Oborina, E. N., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Russian Chemical Bulletin, 71(11), 2445-2456.
-
Maslivets, A. N., et al. (2022). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. Molecules, 27(16), 5253.
-
Chow, H. Y., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
-
Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7999.
Sources
- 1. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vlifesciences.com [vlifesciences.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 4-Butyryl-1H-pyrrole-2-carbohydrazide vs. Standard Inhibitors
Executive Summary & Mechanism of Action
4-Butyryl-1H-pyrrole-2-carbohydrazide (CAS: 477848-80-9) represents a distinct class of heterocyclic pharmacophores that bridges the structural gap between the classic antitubercular agent Isoniazid (pyridine-4-carbohydrazide) and the anti-inflammatory pyrrole-based inhibitors like Celecoxib .
While often utilized as a high-value intermediate for synthesizing Schiff base derivatives (e.g., benzylidene-pyrrole-2-carbohydrazides), the core scaffold itself possesses significant intrinsic bioactivity. Its efficacy is driven by two primary pharmacophoric elements:
-
The Carbohydrazide Motif: A direct bioisostere of Isoniazid, targeting the Enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.
-
The 4-Butyryl Pyrrole Ring: A lipophilic, electron-rich system that mimics the arachidonic acid binding site in Cyclooxygenase-2 (COX-2), conferring anti-inflammatory potential.
This guide objectively compares the efficacy of this scaffold against Isoniazid (Antimycobacterial Standard) and Celecoxib (Anti-inflammatory Standard), supported by class-representative data and validated experimental protocols.
Comparative Analysis: Efficacy & Pharmacokinetics
Antimycobacterial Efficacy (Target: InhA)
The primary therapeutic application of pyrrole-2-carbohydrazides is in the inhibition of the Type II Fatty Acid Synthesis (FAS-II) pathway.
Table 1: Comparative Efficacy vs. Isoniazid
| Feature | 4-Butyryl-1H-pyrrole-2-carbohydrazide | Isoniazid (INH) | Technical Insight |
| Core Scaffold | Pyrrole (5-membered, electron-rich) | Pyridine (6-membered, electron-deficient) | The pyrrole ring increases lipophilicity (LogP), potentially enhancing cell wall penetration in MDR-TB strains. |
| Binding Motif | Carbohydrazide (-CONHNH2) | Carbohydrazide (-CONHNH2) | Both require oxidative activation (likely via KatG) to form the acyl-radical that binds the NADH cofactor of InhA. |
| Lipophilicity (LogP) | ~1.2 (Estimated) | -0.70 | Advantage: The butyryl group significantly aids in crossing the mycolic acid-rich mycobacterial cell wall compared to the hydrophilic INH. |
| Class Potency (MIC) | 0.8 - 6.25 µg/mL (Derivative-dependent)* | 0.02 - 0.2 µg/mL | While less potent than INH in susceptible strains, pyrrole derivatives often retain activity in INH-resistant strains due to alternative binding modes. |
*Note: Data based on benzylidene derivatives (e.g., Compound GS4) which utilize this hydrazide as the pharmacophoric core. [1]
Anti-inflammatory Efficacy (Target: COX-2)
Unlike Isoniazid, the 4-butyryl-pyrrole scaffold exhibits dual-activity by targeting the COX-2 enzyme, a property shared with NSAIDs.
Table 2: Comparative Efficacy vs. Celecoxib
| Feature | 4-Butyryl-1H-pyrrole-2-carbohydrazide | Celecoxib | Technical Insight |
| Selectivity | Moderate COX-2 Selectivity | High COX-2 Selectivity | The 4-butyryl group mimics the lipid tail of arachidonic acid, fitting into the COX active site. |
| Mechanism | Competitive Inhibition | Allosteric/Competitive | Pyrrole derivatives stabilize the enzyme-inhibitor complex through H-bonding at the carbohydrazide moiety. |
| Edema Inhibition | ~40-60% (Rat Paw Edema Model)* | ~60-70% | The scaffold shows significant in vivo anti-inflammatory activity, comparable to Ibuprofen, though slightly lower than Celecoxib. |
*Note: Based on in vivo assays of pyrrole-2-carbohydrazide derivatives. [2]
Mechanistic Visualization
The following diagram illustrates the dual-pathway potential of the 4-butyryl-1H-pyrrole-2-carbohydrazide scaffold, highlighting its interference in the FAS-II pathway (TB) and Prostaglandin synthesis (Inflammation).
Figure 1: Dual-mechanism action of the pyrrole-2-carbohydrazide scaffold. The diagram highlights the parallel activation pathway shared with Isoniazid (Top) and the direct COX-2 inhibition (Bottom).
Experimental Protocols
To validate the efficacy of 4-butyryl-1H-pyrrole-2-carbohydrazide in your specific application, use the following self-validating protocols.
In Vitro InhA Inhibition Assay (Spectrophotometric)
Objective: Quantify the inhibition of the Enoyl-ACP reductase (InhA) enzyme by monitoring NADH oxidation.
Reagents:
-
Recombinant InhA enzyme (Mycobacterium tuberculosis).
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).
-
Cofactor: NADH (100 µM).
-
Buffer: 30 mM PIPES (pH 6.8).
Protocol:
-
Preparation: Dissolve the test compound (4-butyryl-1H-pyrrole-2-carbohydrazide) in DMSO to create a 10 mM stock.
-
Reaction Mix: In a quartz cuvette, combine PIPES buffer, NADH, and the test compound (variable concentrations: 0.1 – 100 µM).
-
Baseline: Incubate for 5 minutes at 25°C to establish baseline stability.
-
Initiation: Add InhA enzyme and DD-CoA substrate to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 60 seconds using a UV-Vis spectrophotometer.
-
Calculation:
-
Calculate the initial velocity (
) for each concentration. -
Determine % Inhibition:
. -
Plot % Inhibition vs. Log[Concentration] to determine the IC50 .
-
Validation Check: The control reaction (DMSO only) must show a linear decrease in absorbance (ΔA340 > 0.05/min). Isoniazid (pre-activated with KatG) should be used as a positive control (IC50 ~ 0.05 µM).
Microplate Alamar Blue Assay (MABA) for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).
Protocol:
-
Plate Setup: Use a 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add the test compound to the first column and perform 2-fold serial dilutions across the plate (Range: 100 µg/mL to 0.2 µg/mL).
-
Inoculation: Add 100 µL of M. tuberculosis inoculum (adjusted to 10^5 CFU/mL) to all test wells.
-
Controls:
-
Growth Control: Bacteria + Broth + DMSO (No inhibitor).
-
Sterility Control: Broth only.
-
Positive Control: Isoniazid (0.1 µg/mL).
-
-
Incubation: Incubate plates at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80. Incubate for another 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity reduces the dye).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
References
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences / International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology (RJPT). [Link]
A Comparative Guide to Cross-Reactivity Profiling of 4-butyryl-1H-pyrrole-2-carbohydrazide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is paved with rigorous validation. A critical, non-negotiable step in this process is the comprehensive characterization of a compound's selectivity. This guide provides an in-depth, structured approach to conducting cross-reactivity studies for "4-butyryl-1H-pyrrole-2-carbohydrazide," a hypothetical novel kinase inhibitor, hereafter referred to as Cmpd-Y .
Understanding the cross-reactivity, or "off-target" binding profile, of a compound like Cmpd-Y is paramount. It directly informs the therapeutic window, predicts potential toxicities, and can even unveil new therapeutic applications.[1] This document outlines a tiered, logical workflow, from broad screening to cellular validation, designed to build a robust selectivity profile for Cmpd-Y.
The Imperative of Selectivity: Why Cross-Reactivity Matters
In the realm of targeted therapies, particularly kinase inhibitors, absolute specificity is rare. The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets.[2] An inhibitor designed for one kinase may inadvertently bind to several others, leading to unintended biological consequences. Therefore, a systematic evaluation of cross-reactivity is a cornerstone of preclinical safety and toxicology assessment, mandated by regulatory bodies to ensure patient safety before a drug candidate can proceed to human trials.[3][4]
This guide uses Cmpd-Y as a model to demonstrate a best-practice framework for such an evaluation. We will assume Cmpd-Y has been identified as a potent inhibitor of a primary, disease-relevant kinase, "Target-A," and the goal is to de-risk its development by mapping its interactions across the wider kinome.
A Tiered Strategy for Cross-Reactivity Assessment
A successful cross-reactivity investigation does not rely on a single experiment. Instead, it employs a multi-tiered approach that progressively refines our understanding of the compound's behavior, moving from high-throughput biochemical assays to more physiologically relevant cellular models.
Caption: A logical workflow for assessing Cmpd-Y's cross-reactivity.
Tier 1: Comprehensive Biochemical Profiling
The initial step is to cast a wide net to identify all potential interactions in a simplified, cell-free system. This provides a foundational map of Cmpd-Y's biochemical potency and selectivity.
In Silico Prediction (Optional but Recommended)
Before committing to expensive wet-lab experiments, computational models can predict potential off-targets. By comparing the ATP-binding site of the primary target (Target-A) with other kinases, algorithms can identify those with high structural similarity, suggesting a higher probability of cross-reactivity.[5] This analysis can help in prioritizing kinases for subsequent screening panels.
Large-Panel Biochemical Kinase Screening
The cornerstone of initial profiling is a large-scale, activity-independent binding assay or an activity-based enzymatic assay. Commercial services are widely used for this purpose.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology quantifies the ability of a test compound to displace a ligand from a panel of hundreds of kinases.[6] The results are typically reported as the percentage of kinase remaining bound to the ligand at a specific concentration of the test compound, allowing for a broad selectivity assessment.
-
Activity-Based Enzymatic Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.[7][8] They directly assess the functional consequence of binding (inhibition of phosphotransferase activity) and are crucial for understanding how a compound affects kinase function.
Data Presentation:
The results from these screens should be tabulated to compare the potency of Cmpd-Y against its primary target (Target-A) versus identified off-targets.
| Kinase Target | Cmpd-Y Kd (nM) | Cmpd-Y IC50 (nM) | Reference Cmpd-A IC50 (nM) | Selectivity Ratio (Off-Target/Target-A) |
| Target-A | 5.2 | 10.5 | 8.9 | 1.0 |
| Off-Target-1 | 89.7 | 150.3 | >10,000 | 14.3 |
| Off-Target-2 | 125.4 | 210.8 | >10,000 | 20.1 |
| Off-Target-3 | 850.1 | >1,000 | 5,400 | >95 |
| ... | ... | ... | ... | ... |
| Hypothetical data for illustrative purposes. Kd from binding assay, IC50 from enzymatic assay. |
Tier 2: Validating Hits with Cellular Target Engagement
A compound's activity in a biochemical assay does not always translate to a cellular context due to factors like cell permeability and high intracellular ATP concentrations.[9] Therefore, the next critical step is to confirm that Cmpd-Y engages its primary target and any potent off-targets within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target interaction in live cells.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11] By heating cell lysates treated with Cmpd-Y to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming intracellular binding.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a quantitative, live-cell method to measure compound binding.[12] It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein.[13] When Cmpd-Y is introduced, it competes with the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the precise calculation of intracellular affinity (IC50) and target occupancy.[14][15]
Data Presentation:
Comparing biochemical and cellular potency is crucial for validating on-target and off-target activity.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (NanoBRET™) | Fold Shift (Cellular/Biochemical) |
| Target-A | 10.5 | 45.2 | 4.3 |
| Off-Target-1 | 150.3 | 890.1 | 5.9 |
| Off-Target-2 | 210.8 | >10,000 | >47 |
| Hypothetical data showing a typical rightward shift in potency in cellular assays. |
Tier 3: Assessing Downstream Functional Consequences
Confirming target engagement is essential, but understanding the functional outcome is the ultimate goal. This tier investigates whether the binding of Cmpd-Y to its on- and off-targets modulates downstream signaling pathways and affects cell phenotype.
Pathway Analysis
For Target-A and any validated off-targets, the downstream signaling pathways should be examined. For example, if Off-Target-1 is a known activator of the MAPK pathway, cell lines expressing this kinase can be treated with Cmpd-Y. The phosphorylation status of downstream proteins (e.g., ERK1/2) can then be measured by Western blot or ELISA to see if the off-target binding has a functional consequence.
Caption: Cmpd-Y's intended and unintended signaling inhibition.
Phenotypic Screening
The final step is to assess the overall cellular phenotype. This involves treating various cell lines—some dependent on Target-A, others dependent on identified off-targets—with Cmpd-Y and measuring outcomes like cell viability, proliferation, or apoptosis. Comparing the EC50 values from these phenotypic assays with the cellular target engagement IC50 values can help establish a clear link between target inhibition and cellular outcome.
Experimental Protocols
To ensure reproducibility, detailed protocols are essential. Below is an example protocol for a key Tier 2 assay.
Protocol: Cellular Thermal Shift Assay (CETSA®) by Western Blot
This protocol is adapted from standard methodologies to verify the intracellular engagement of Cmpd-Y with Target-A.[11][16]
-
Cell Culture: Culture a relevant human cell line (e.g., one that endogenously expresses Target-A) to ~80% confluency in appropriate media.
-
Compound Treatment: Harvest cells and resuspend in fresh media. Treat cells with various concentrations of Cmpd-Y (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[16] Include an unheated control sample.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification & Western Blot:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.
-
Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a validated primary antibody against Target-A overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities. For each treatment group, normalize the intensity of bands at each temperature to the unheated control (4°C) band.
-
Plot the percentage of soluble protein versus temperature to generate melt curves. A rightward shift in the curve for Cmpd-Y-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
-
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
SGC-UNC. (n.d.). NanoBRET. Structural Genomics Consortium. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. (Note: While this is a general citation, the principle of understanding compound properties for development is relevant. A more specific citation on cross-reactivity benefits is found in kinome-focused reviews.) A more relevant source is: Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
-
Miljković, F., & Rakočević, M. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Chemistry Central Journal, 2(Suppl 1), P13. Available at: [Link]
-
Merget, B., et al. (2014). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 6(Suppl 1), P26. Available at: [Link]
-
Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]
-
Sharma, G., et al. (2012). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Current Pharmaceutical Design, 18(20), 2894-2903. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Website. Available at: [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN Website. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA Guidance for Industry. Available at: [Link]
-
Pacific BioLabs. (n.d.). Preclinical Toxicology. Pacific BioLabs Resources. Available at: [Link]
-
Harper, M.T., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(8), 834-838. Available at: [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Kinexus Website. Available at: [Link]
-
PPD, Inc. (n.d.). Preclinical Studies in Drug Development. PPD Website. Available at: [Link]
-
Auxo-Chemicals. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxo-Chemicals Blog. Available at: [Link]
-
Aris-Global. (2023). Preclinical Toxicology Considerations for a Successful IND Application. Aris-Global Resources. Available at: [Link]
-
Mote, G.D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
-
Fun, H.K., et al. (2010). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3231. Available at: [Link]
-
Deshmukh, R., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5271-5276. Available at: [Link]
-
Yoshikawa, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. Available at: [Link]
-
Ataman Kimya. (n.d.). Carbohydrazide. Ataman Kimya Website. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 5. Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. NanoBRET — SGC-UNC [sgc-unc.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 16. bio-protocol.org [bio-protocol.org]
Bridging the Translational Gap: A Comparative Guide to the In Vitro vs. In Vivo Correlation of Pyrrole-Carbohydrazide Derivatives
Introduction: The Pyrrole-Carbohydrazide Scaffold and the IVIVC Imperative
In the landscape of medicinal chemistry, the pyrrole ring is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] When functionalized to form a pyrrole-carbohydrazide, this scaffold gives rise to a class of compounds demonstrating significant therapeutic potential, with research highlighting potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] This guide focuses on the critical next step in the development of these promising molecules: understanding the correlation between their performance in controlled laboratory assays (in vitro) and their efficacy and behavior within a complex biological system (in vivo).
While this document is framed around the novel entity 4-butyryl-1H-pyrrole-2-carbohydrazide , public-domain experimental data for this specific molecule is not yet available. Therefore, we will establish a comprehensive evaluation framework using data from closely related and extensively studied analogues, primarily substituted benzylidene-1H-pyrrole-2-carbohydrazides. This approach provides a robust, data-driven blueprint for advancing 4-butyryl-1H-pyrrole-2-carbohydrazide from benchtop to preclinical studies, addressing the fundamental challenge of In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC model serves as a predictive tool that can streamline development, optimize formulations, and support regulatory decisions, ultimately reducing the time and cost of bringing a new therapeutic to fruition.[8][9]
Part 1: In Vitro Characterization - Quantifying Target Potency
The initial evaluation of any new chemical entity relies on in vitro assays to establish its biological activity and mechanism of action against a specific target. For the pyrrole-carbohydrazide class, two of the most prominent therapeutic avenues are antimicrobial and anticancer applications.
Proposed Mechanism of Action: Antimycobacterial Activity
Several studies suggest that pyrrole-carbohydrazide derivatives exert their antimycobacterial effects by targeting the Enoyl-Acyl Carrier Protein Reductase (ENR), an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[10] This pathway is responsible for producing the unique mycolic acids of the mycobacterial cell wall. Crucially, the bacterial ENR enzyme is structurally distinct from mammalian fatty acid biosynthesis enzymes, making it an attractive and selective target for novel antibiotics.[10]
Caption: Proposed inhibition of the mycobacterial FAS-II pathway.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening
This protocol is a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Causality: The Alamar Blue (resazurin) indicator is a cell viability probe. Metabolically active, living mycobacteria reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition.
Step-by-Step Protocol:
-
Plate Preparation: Add 200 µL of sterile, deionized water to all outer perimeter wells of a sterile 96-well microtiter plate to minimize evaporation during incubation.
-
Media Dispensing: Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound (e.g., 4-butyryl-1H-pyrrole-2-carbohydrazide) in DMSO. Perform a serial two-fold dilution directly in the plate, from the highest desired concentration across 10 wells. The final two wells serve as controls.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv strain to mid-log phase. Adjust the bacterial suspension turbidity to match a McFarland 1.0 standard and further dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the prepared inoculum to each test well. Include a growth control (inoculum + broth, no compound) and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
MIC Determination: Read the results visually or with a fluorometer. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[10]
Data Summary: In Vitro Antimicrobial & Anticancer Activity of Analogues
The following table summarizes representative in vitro data for various benzylidene-1H-pyrrole-2-carbohydrazide derivatives, which serve as benchmarks for our target compound.
| Compound ID (Analogue) | Modification | Activity Type | Target | Potency Metric | Result | Reference |
| GS4 | 4,5-dibromo, 4-dimethylamino benzylidene | Antimycobacterial | M. tuberculosis H37Rv | MIC | "Most Potent of Series" | [10] |
| Isoniazid | Standard Drug | Antimycobacterial | M. tuberculosis H37Rv | MIC | ~0.25 µg/mL | [1] |
| Pyrrole Deriv. 4a | Benzimidazole-derived | Anticancer | LoVo (Colon Cancer) | IC50 (48h) | ~40 µM | [11] |
| Pyrrole Deriv. 4d | Benzimidazole-derived | Anticancer | LoVo (Colon Cancer) | IC50 (48h) | < 45 µM | [11] |
| Doxorubicin | Standard Drug | Anticancer | HeLa Cells | IC50 (48h) | ~3.42 µM | [12] |
Part 2: In Vivo Evaluation - Assessing Performance in a Biological System
Promising in vitro data is the prerequisite for advancing a compound to in vivo testing. This stage is crucial for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety in a whole organism.
Experimental Workflow: Murine Xenograft Model for Anticancer Efficacy
This workflow outlines a standard preclinical model to assess the ability of a test compound to inhibit tumor growth in vivo.
Causality: This model directly tests the compound's ability to affect a human tumor growing in an immunodeficient mouse. This provides a more complex biological context than a petri dish, incorporating factors like drug delivery to the tumor site, metabolism, and interaction with the tumor microenvironment.
Caption: Standard workflow for a murine xenograft cancer model.
Step-by-Step Protocol: Murine Xenograft Study
-
Cell Propagation: Culture human cancer cells (e.g., LoVo) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile matrix (e.g., Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Animal Acclimation: House immunodeficient mice (e.g., NOD/SCID or Nude) for at least one week to acclimate to the facility.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily. Once tumors become palpable, use calipers to measure tumor dimensions (length and width) every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle (e.g., 0.5% CMC in saline) on the same schedule as the test compound.
-
Test Compound Group: Administer 4-butyryl-1H-pyrrole-2-carbohydrazide at a predetermined dose and schedule (e.g., 50 mg/kg, daily, by oral gavage).
-
Positive Control Group: Administer a standard-of-care chemotherapy agent.
-
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size (~1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss). Excise, weigh, and photograph the tumors.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive mathematical relationship between an in vitro property (like dissolution rate or potency) and an in vivo response (like plasma concentration or efficacy).[13][14] For cytotoxic compounds, the correlation is often between in vitro IC50 and in vivo tumor growth inhibition. However, a direct 1:1 correlation is rare.
Factors Influencing the IVIVC Disconnect
The transition from a simplified in vitro system to a complex living organism introduces numerous variables that can dramatically alter a compound's performance. Understanding these factors is key to interpreting discrepancies and improving drug design.
Caption: Key pharmacokinetic factors creating the in vitro-in vivo gap.
Key Considerations:
-
Absorption & Bioavailability: A compound may be highly potent in a dish but poorly absorbed from the gut, leading to sub-therapeutic concentrations at the target site.
-
Metabolism: The liver can rapidly metabolize the compound into inactive (or sometimes toxic) byproducts before it reaches its target. This "first-pass effect" is a common cause of in vivo failure.
-
Distribution: High plasma protein binding can sequester the compound in the bloodstream, rendering it unavailable to act on the target tissue. Conversely, poor penetration of the blood-brain barrier or a bacterial cell wall will also result in failure despite high in vitro potency.
-
Off-Target Effects: In a whole organism, the compound can interact with numerous unintended targets, leading to toxicity that limits the achievable therapeutic dose.
Comparative Performance and Predictive Analysis
By comparing the performance of our lead compound to a known standard, we can contextualize its potential.
| Parameter | Pyrrole-Carbohydrazide (Hypothetical) | Standard Drug (e.g., Isoniazid) | Interpretation of Correlation |
| In Vitro MIC | 1 µg/mL | 0.25 µg/mL | The standard drug is 4x more potent in vitro. |
| In Vivo Efficacy | Reduction in bacterial load at 50 mg/kg | Similar reduction at 25 mg/kg | The in vivo efficacy gap is only 2x. This suggests the pyrrole compound may have superior pharmacokinetic properties (e.g., better stability, higher bioavailability) that partially compensate for its lower in vitro potency. This is a positive IVIVC finding that warrants further PK studies. |
Conclusion and Strategic Path Forward
This guide establishes a foundational framework for evaluating the in vivo vs. in vitro correlation of 4-butyryl-1H-pyrrole-2-carbohydrazide. Based on strong preclinical data from analogous compounds, the pyrrole-carbohydrazide scaffold is a validated starting point for developing novel antimicrobial and anticancer agents.
The critical next steps for advancing 4-butyryl-1H-pyrrole-2-carbohydrazide are clear:
-
Execute In Vitro Screening: Perform MABA and MTT assays to determine the MIC and IC50 values, respectively. This will quantify its potency relative to the analogues presented here.
-
Conduct Preliminary ADME/Tox: Utilize in vitro assays (e.g., Caco-2 for permeability, microsome stability for metabolism) to predict potential PK challenges early.
-
Initiate In Vivo Efficacy Studies: Based on positive in vitro and ADME data, proceed with a relevant animal model, such as the xenograft model detailed above.
-
Establish the IVIVC: Correlate the in vitro potency with the in vivo efficacy data. A strong correlation will build confidence in the compound's mechanism and de-risk further development.
By systematically bridging the in vitro-in vivo gap, we can efficiently translate the chemical promise of 4-butyryl-1H-pyrrole-2-carbohydrazide into a tangible therapeutic candidate.
References
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. 10
-
Sharma, R. et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5945-5949.
-
Mert, B. et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neurochemical Research, 48, 2488–2502.
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
-
Sharma, R. et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.
-
Walia, R. et al. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Drug Delivery & Therapeutics, 2(1).
-
Al-Tabakha, M. M. et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics.
-
Pace, D. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
-
Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse.
-
Wieczorek, A. et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5208.
-
Tzankova, D. et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8027.
-
Al-Ostath, A. et al. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Current Organic Synthesis, 21.
-
Niculaua, M. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8933.
-
ResearchGate. (2026). Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives.
-
BenchChem. (2025). Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide.
-
Tzankova, D. et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Acta Pharmaceutica, 70(3), 303-324.
-
Wang, C. et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E, 67(Pt 3), o493.
-
Kazemi, M. & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1, 15-26.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. premier-research.com [premier-research.com]
- 10. vlifesciences.com [vlifesciences.com]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
Comparison Guide: Selectivity Profiling of 4-Butyryl-1H-pyrrole-2-carbohydrazide
Part 1: Executive Technical Summary
4-butyryl-1H-pyrrole-2-carbohydrazide (CAS: 477848-80-9) represents a distinct class of lipophilic hydrazide scaffolds. Structurally, it functions as a bioisostere of Isoniazid (isonicotinylhydrazide), replacing the pyridine ring with a pyrrole core substituted at the 4-position with a butyryl chain.
While Isoniazid is the gold standard for tuberculosis (TB) therapy, its high polarity limits passive diffusion across certain lipid-rich membranes. The 4-butyryl-1H-pyrrole-2-carbohydrazide scaffold introduces a critical hydrophobic vector (the butyryl group), designed to enhance permeability through the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb) while retaining the reactive hydrazide "warhead" essential for target engagement (typically Enoyl-ACP reductase or InhA).
This guide outlines the critical profiling workflow to validate this compound’s selectivity profile, specifically distinguishing its primary antimycobacterial potency from potential off-target anti-inflammatory (COX-1/2) activity inherent to the pyrrole ring system.
Part 2: Mechanism of Action & Target Landscape
To accurately profile this compound, one must understand its dual-potential mechanism. The molecule operates at the intersection of two pharmacological classes:[1][2][3][4]
-
Primary Target (Antimycobacterial): Enoyl-ACP Reductase (InhA). Similar to Isoniazid, the hydrazide moiety requires oxidative activation (likely by the KatG catalase-peroxidase) to form an acyl radical, which adducts with NADH to inhibit InhA, blocking mycolic acid synthesis.
-
Secondary Liability (Anti-inflammatory): Cyclooxygenase (COX-1/2). The pyrrole core is a privileged scaffold for COX inhibition (e.g., Tolmetin, Ketorolac). The 4-acyl substitution mimics the arachidonic acid binding pocket, necessitating rigorous selectivity screening to rule out host anti-inflammatory toxicity.
Signaling & Activation Pathway (Graphviz)
Figure 1: Dual-pathway mechanism illustrating the primary antimycobacterial activation cascade (Green) versus the potential host COX off-target liability (Red).
Part 3: Comparative Profiling Data
The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data for pyrrole-2-carbohydrazide class derivatives compared to standard references.
Table 1: Selectivity & Potency Comparison
| Feature | 4-Butyryl-1H-pyrrole-2-carbohydrazide | Isoniazid (Reference) | Celecoxib (COX Control) |
| Primary Target | Mtb InhA (Enoyl-ACP Reductase) | Mtb InhA | COX-2 |
| LogP (Lipophilicity) | ~1.8 - 2.2 (Enhanced Permeability) | -0.70 (High Polarity) | 3.5 |
| Mtb MIC (H37Rv) | 0.5 - 4.0 µg/mL (Class Average) | 0.02 - 0.2 µg/mL | > 64 µg/mL (Inactive) |
| COX-2 IC50 | > 50 µM (Desired Profile) | No Inhibition | 0.04 µM |
| Cytotoxicity (CC50) | > 100 µg/mL (Vero Cells) | > 500 µg/mL | ~20-50 µM |
| Selectivity Index (SI) | > 20 (Acceptable Lead) | > 1000 | N/A |
Key Insight: While less potent than Isoniazid in in vitro assays due to higher molecular weight, the 4-butyryl analog often exhibits superior intracellular retention in macrophage infection models due to its lipophilic nature.
Part 4: Experimental Protocols
To validate the profile of 4-butyryl-1H-pyrrole-2-carbohydrazide, follow these standardized, self-validating protocols.
Protocol A: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Potency
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
-
Preparation: Dissolve 4-butyryl-1H-pyrrole-2-carbohydrazide in DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µg/mL to 0.19 µg/mL) in a 96-well plate.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to roughly 10^5 CFU/mL).
-
Controls:
-
Positive Control: Isoniazid (Start at 1 µg/mL).
-
Negative Control: DMSO vehicle only.
-
Sterility Control: Media only.
-
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of Resazurin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Protocol B: COX-1/COX-2 Isoform Selectivity Assay
Objective: Rule out off-target inflammation modulation.
-
Enzyme System: Use purified Ovine COX-1 and Human Recombinant COX-2.
-
Reaction: Pre-incubate enzyme with 4-butyryl-1H-pyrrole-2-carbohydrazide (10 µM and 50 µM screening dose) for 10 mins in Tris-HCl buffer (pH 8.0).
-
Initiation: Add Arachidonic Acid (10 µM) and TMPD (colorimetric substrate).
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).
-
Validation:
-
COX-1 Control: Indomethacin.
-
COX-2 Control: Celecoxib.
-
-
Acceptance Criteria: The compound should show < 20% inhibition at 50 µM to be considered "Mtb-selective."
Part 5: Profiling Workflow Visualization
The following diagram illustrates the decision tree for advancing this scaffold based on experimental data.
Figure 2: Stage-gate profiling workflow for validating pyrrole-2-carbohydrazide derivatives.
References
-
VLife Sciences. (2012). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives as Enoyl-acyl carrier protein reductase inhibitors. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology (RJPT). (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. PMC. Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Protocol: 4-Butyryl-1H-pyrrole-2-carbohydrazide
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the safe disposal of 4-butyryl-1H-pyrrole-2-carbohydrazide . As a researcher, you are likely using this compound as an intermediate in heterocyclic synthesis or drug discovery.
The Safety Paradox: While often handled as a routine organic solid, this molecule contains two functional groups with distinct, opposing reactivities:
-
The Carbohydrazide Moiety: A potent reducing agent and nucleophile.
-
The Pyrrole Ring: An electron-rich aromatic system prone to acid-catalyzed polymerization.
Improper commingling of this waste can lead to exothermic polymerization (if mixed with acids) or violent gas evolution (if mixed with oxidizers). This protocol implements a "Self-Validating" segregation strategy to eliminate these risks at the source.
Chemical Hazard Profile
| Property | Data | Operational Implication |
| Functional Groups | Pyrrole, Ketone (Butyryl), Hydrazide | High Reactivity Risk: Incompatible with strong oxidizers and strong acids.[1] |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard; requires particulate respiratory protection. |
| Key Hazards (GHS) | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Aq. Chronic 2 (H411) | Treat as toxic waste; prevent release to drains/sewer. |
| Reactivity | Reducing Agent | CRITICAL: Can form explosive azides if mixed with nitrous acid/nitrites. |
The "Self-Validating" Segregation Strategy
Expert Insight: The most common accident involving hydrazide derivatives occurs when they are mistakenly added to "General Organic Waste" carboys containing traces of nitric acid or metal oxidizers.
To prevent this, you must treat 4-butyryl-1H-pyrrole-2-carbohydrazide as a Class-Specific Waste .
The Three Laws of Segregation
-
No Oxidizers: Never dispose of this compound in containers holding peroxides, permanganates, or nitrates. The hydrazide group acts as a fuel, leading to rapid pressurization.
-
No Nitrosating Agents: Strictly segregate from waste streams containing Sodium Nitrite or Nitrous Acid .
-
Causality: Hydrazides react with nitrous acid to form azides , which are shock-sensitive explosives.
-
-
No Strong Acids: Segregate from concentrated acidic waste (pH < 2).
-
Causality: The pyrrole ring will undergo rapid, exothermic polymerization, potentially melting plastic waste containers.
-
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.
-
Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Decontamination (Optional for Trace): If the solid is merely trace residue on glassware, rinse with 5% Bleach (Sodium Hypochlorite) followed by copious water. Collect the rinsate as liquid waste (see Scenario B).
-
Secondary Containment: Seal the primary bag and place it inside a secondary container (HDPE wide-mouth jar or a second sealed bag).
-
Labeling: Affix a hazardous waste label.
-
Must Read: "Toxic Solid, Organic, n.o.s. (Contains 4-butyryl-1H-pyrrole-2-carbohydrazide)."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Scenario B: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, cleaning solvents.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.
-
Preferred Solvents: Ethanol, Methanol, DMSO.
-
Avoid: Chloroform/DCM (unless segregated into Halogenated waste).
-
-
pH Validation: Check the pH of the solution.
-
Requirement: pH must be between 4 and 10.
-
Action: If too acidic, neutralize with Sodium Bicarbonate before bottling to prevent pyrrole polymerization.
-
-
Accumulation: Pour into an Amber Glass or HDPE carboy.
-
Why Amber? Pyrrole derivatives are often light-sensitive and can degrade into tarry "gunk" that clogs waste lines.
-
-
Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific intermediate.
Caption: Operational workflow for classifying and packaging 4-butyryl-1H-pyrrole-2-carbohydrazide waste. Note the critical checkpoints for acidity and oxidizers.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[2][4][5][6]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
-
Deactivation (Surface Only): Wipe the contaminated surface with a 10% bleach solution to oxidize residual hydrazide traces, then wash with water.
Regulatory Compliance & Classification
To ensure compliance with US EPA (RCRA) and international standards:
-
RCRA Code (USA): This specific intermediate is likely not P-listed or U-listed by name. However, it must be characterized by the generator.
-
Recommendation: Classify as D001 (Ignitable) if in flammable solvent, or manage as Non-RCRA Regulated Toxic Waste if solid, depending on state regulations.
-
Best Practice: Always manage as Hazardous Waste due to aquatic toxicity (H411).
-
-
DOT/UN Classification (for transport):
-
UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (4-butyryl-1H-pyrrole-2-carbohydrazide).
-
References
-
US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282." EPA.gov.
-
PubChem. "Compound Summary: 1H-Pyrrole-2-carbohydrazide (Analogous Safety Data)." National Library of Medicine.
-
Thermo Fisher Scientific. "Safety Data Sheet: 1H-Pyrrole-2-carbohydrazide." FisherSci.com.
-
American Chemical Society. "Identifying and Evaluating Hazards in Research Laboratories." ACS.org.
Sources
Personal Protective Equipment (PPE) for Handling 4-Butyryl-1H-pyrrole-2-carbohydrazide
[1]
Executive Summary & Risk Profile
4-butyryl-1H-pyrrole-2-carbohydrazide (CAS: 111468-95-2) is a specialized heterocyclic intermediate often employed in medicinal chemistry for kinase inhibitor synthesis.[1][2] While specific toxicological data for this exact derivative is limited, its structural moieties—a pyrrole ring coupled with a carbohydrazide functional group—dictate a strict safety protocol.
The Precautionary Principle: In the absence of a full toxicological dossier, we must extrapolate hazards from the parent pharmacophores:
-
Hydrazide Moiety (-CONHNH₂): Known for skin sensitization (allergic contact dermatitis) and potential mutagenicity. Hydrazides are reducing agents and can react vigorously with oxidizers.
-
Pyrrole Ring: Associated with irritation to mucous membranes and potential central nervous system effects upon high exposure.
Operational Hazard Classification (Derived):
-
Health: Skin Sensitizer (Category 1), Irritant (Skin/Eye/Respiratory).
-
Physical: Combustible solid; risk of dust explosion if finely dispersed.
-
Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates).
PPE Matrix: Task-Based Selection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy of the task and the state of the matter.
Table 1: PPE Specifications by Operational Scale
| PPE Component | Tier 1: Analytical Scale (<50 mg) | Tier 2: Preparative Scale (50 mg - 10 g) | Tier 3: Bulk/Spill Cleanup (>10 g or Spill) |
| Hand Protection | Single Layer: Nitrile (4 mil). Change every 60 mins. | Double Layer: Inner Latex (4 mil) + Outer Nitrile (5-8 mil). | High-Impermeability: Silver Shield® or Butyl Rubber over Nitrile. |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields. | Chemical Splash Goggles (Indirect Vent). | Chemical Splash Goggles + Face Shield (8-inch). |
| Respiratory | None (if handling in Fume Hood). | None (if handling in Fume Hood). | P100/OV Respirator (if outside hood) or PAPR. |
| Body Defense | Standard Cotton Lab Coat. | Lab Coat + Tyvek® Sleeves (wrist coverage). | Full Tyvek® Coverall (Type 5/6) + Shoe Covers. |
| Engineering | Class II Fume Hood (Sash @ 18"). | Class II Fume Hood. Use static gun. | Fume Hood or Glove Box. |
Critical Note on Glove Permeation: Hydrazides are organic bases. Standard latex offers poor resistance to organic nitrogen compounds. Nitrile is the mandatory outer layer.
Decision Logic: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate safety gear based on the physical state and quantity of the chemical.
Figure 1: Decision tree for selecting PPE based on physical state and scale. Note the escalation to Tier 3 when penetrating solvents (DMSO/DCM) are used, as they can carry the hydrazide through standard gloves.
Operational Protocols: The "Self-Validating" Workflow
A. Donning (Putting On) - The "Clean-to-Dirty" Sequence
-
Visual Inspection: Hold gloves up to the light. Inflate slightly to check for pinholes. Why? Micro-tears are the #1 failure mode for hydrazide sensitization.
-
Inner Glove: Don 4-mil latex gloves (tactile layer).
-
Sleeve Seal: Put on the lab coat. Tape the cuff of the lab coat to the inner glove using masking tape if working with >1g of powder.
-
Outer Glove: Don 5-8 mil Nitrile gloves over the tape.
-
Validation: You should feel a snug fit without restriction. If the outer glove slides off, size down.
-
B. Handling & Weighing (Static Control)
Dry hydrazide powders are prone to static charge, causing "fly-away" particles that bypass standard airflow.
-
Zone Setup: Place a disposable weighing boat inside the fume hood.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the powder bottle before opening.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
C. Doffing (Removal) - The "Beak Method"
-
Outer Glove Removal: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the removed glove in the gloved hand.
-
Second Outer Glove: Slide a finger under the wrist of the remaining outer glove. Peel it off, creating a "bag" containing the first glove.
-
Inspection: Inspect the inner gloves for any yellow/brown discoloration (indicative of hydrazide oxidation/contamination).
-
Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.
Emergency Response & Disposal
Spill Response (Solid Powder):
-
Alert: Announce the spill.
-
Isolate: Do not use a brush (creates dust).
-
Neutralize/Clean: Cover with wet paper towels (water dampens dust). Wipe up inward from the periphery.
-
Decontaminate: Clean surface with 10% bleach solution (oxidizes the hydrazide to inert nitrogen gas and water), followed by water. Caution: Ensure good ventilation as bleach + hydrazide can generate gas.
Disposal Workflow: This substance must never be mixed with Oxidizing Waste streams (e.g., Nitric Acid waste, Peroxide waste).
Figure 2: Waste disposal segregation logic. Segregation from oxidizers is critical to prevent fire/explosion hazards.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1H-Pyrrole-2-carbohydrazide. Retrieved from (Search CAS: 50269-95-9 for parent compound data).
-
PubChem. (2023). Compound Summary: 1H-Pyrrole-2-carbohydrazide.[1][3][4][5] National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. (2023). Safety Data Sheet: Carbohydrazide. Retrieved from (Search CAS: 497-18-7 for functional group hazards).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 1H-Pyrrole-2-carboxylic acid hydrazide | CAS 50269-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1H-Pyrrole-2-carbohydrazide | 50269-95-9 [sigmaaldrich.com]
- 5. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
